2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
Description
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Properties
IUPAC Name |
[2-(hydroxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h9,13H,5-8H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKYMRWEPMUFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CO)COC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885302 | |
| Record name | Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25462-17-3 | |
| Record name | 2-(Hydroxymethyl)-2-methylpentyl N-(1-methylethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25462-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxymethyl-2-methylpentyl isopropylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hydroxymethyl)-2-methylpentyl isopropyl-carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYMETHYL-2-METHYLPENTYL ISOPROPYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1P2BB65RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, a key intermediate in the synthesis of the muscle relaxant Carisoprodol.[1][2][3] This document is intended to serve as a valuable resource for professionals in research and development by consolidating available data on its physical characteristics, outlining relevant experimental methodologies, and illustrating its synthetic pathway and structure-property relationships.
Core Physical and Chemical Data
This compound is identified by the CAS Number 25462-17-3 .[1][4] Its molecular formula is C11H23NO3 , and it has a molecular weight of 217.31 g/mol .[1][4] The compound is typically described as a thick, colorless oil.[1]
Table of Physical Properties
The following table summarizes the key quantitative physical data available for this compound. It is important to note that some variations in reported values exist in the literature, which may be attributable to different experimental conditions or measurement techniques.
| Physical Property | Value |
| Molecular Formula | C11H23NO3 |
| Molecular Weight | 217.31 g/mol |
| CAS Number | 25462-17-3 |
| Appearance | Thick, Colourless Oil |
| Boiling Point | 337 °C at 760 mmHg |
| 336.5 °C at 760 mmHg | |
| 120-122 °C at 0.4 Torr | |
| Density | 0.986 g/cm³ |
| Refractive Index | 1.4549 |
| Flash Point | 157 °C |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) |
| Predicted pKa | 12.54 ± 0.46 |
Experimental Protocols for Physical Property Determination
Boiling Point Determination (for High-Boiling Liquids)
The boiling point of a high-boiling liquid like this compound can be determined using a distillation method or a capillary method, often under reduced pressure to prevent decomposition.
Distillation Method:
-
A small quantity of the sample (typically 5-10 mL) is placed in a round-bottom flask with a few boiling chips.
-
A distillation apparatus is assembled, consisting of the flask, a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head.
-
The flask is heated gently. The temperature at which the liquid actively boils and a stable ring of condensate is observed on the thermometer is recorded as the boiling point.[5] For high-boiling compounds, this is often performed under vacuum, and the pressure must be recorded.
Capillary Method (Thiele Tube):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling oil.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2][3][5][6]
Density Determination (for Viscous Liquids)
The density of a viscous liquid can be determined using a pycnometer or a vibrating tube densimeter.
Pycnometer Method:
-
A pycnometer (a glass flask with a precise volume) is weighed empty.
-
It is then filled with the sample liquid, taking care to remove any air bubbles, and weighed again.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.
-
The density of the sample is calculated from the weights and the known density of the reference liquid.
Vibrating Tube Densitometer:
-
The instrument contains a U-shaped tube that is electronically vibrated.
-
The tube is filled with the sample liquid.
-
The frequency of oscillation of the tube changes depending on the mass (and therefore density) of the liquid inside.
-
The instrument measures this change in frequency and calculates the density, often with high precision and temperature control.[7]
Solubility Determination
The solubility in solvents like chloroform and methanol is typically determined qualitatively or quantitatively.
Qualitative Method:
-
A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.
-
The solvent is added dropwise with continuous agitation.
-
Observations are made regarding the amount of solvent required to dissolve the solute. Terms like "sparingly soluble" or "slightly soluble" are used to describe the outcome.[8][9][10][11]
Quantitative Method:
-
A saturated solution of the compound is prepared at a specific temperature by adding an excess of the solute to the solvent and allowing it to equilibrate.
-
A known volume of the clear, saturated solution is carefully removed.
-
The solvent is evaporated, and the mass of the remaining solute is determined.
-
The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL).
Refractive Index Measurement
The refractive index of an oil is typically measured using a refractometer, such as an Abbe refractometer.
-
The instrument's prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of the sample oil are placed on the prism surface.
-
The prisms are closed, and the instrument is allowed to reach thermal equilibrium at a specified temperature (e.g., 20°C or 25°C).
-
Light is passed through the sample, and the refractive index is read from the instrument's scale.[1][12][13]
Flash Point Determination
The flash point of a combustible liquid is determined using either an open-cup or a closed-cup tester. The Pensky-Martens closed-cup method is common for such compounds.
Pensky-Martens Closed-Cup Method (ASTM D93):
-
The sample is placed in a test cup within the apparatus and heated at a controlled rate while being stirred.
-
An ignition source (a small flame) is periodically directed into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[14][15][16][17][18]
Synthesis Workflow
This compound is a key intermediate in the synthesis of Carisoprodol. The general synthetic pathway involves the reaction of 2-methyl-2-propyl-1,3-propanediol with a suitable reagent to introduce the isopropyl-carbamate group at one of the hydroxyl positions.
Caption: Synthesis workflow for Carisoprodol via the intermediate this compound.
Structure-Property Relationships
The physical properties of this compound are directly influenced by its molecular structure. The following diagram illustrates these relationships.
Caption: Relationship between the molecular structure of the compound and its key physical properties.
References
- 1. Refractive Index of Fats and Oils [library.aocs.org]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Video: Boiling Points - Procedure [jove.com]
- 4. phillysim.org [phillysim.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. saltise.ca [saltise.ca]
- 12. vishalfoodtech.com [vishalfoodtech.com]
- 13. mt.com [mt.com]
- 14. How to Test Flash Point [machinerylubrication.com]
- 15. nazhco.com [nazhco.com]
- 16. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 17. precisionlubrication.com [precisionlubrication.com]
- 18. ASTM D93 Flash Point Testing | Pentyl Labs [pentyllabs.com]
An In-depth Technical Guide to 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, a key chemical intermediate in the synthesis of the muscle relaxant Carisoprodol. This document details its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it contextualizes the intermediate's role by outlining the synthetic pathway to Carisoprodol and the pharmacological mechanism of action of the final active pharmaceutical ingredient. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and accessibility for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This compound, with the CAS number 25462-17-3, is a crucial intermediate compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 25462-17-3 | ChemicalBook |
| Molecular Formula | C11H23NO3 | PubChem, Parchem |
| Molecular Weight | 217.31 g/mol | Parchem |
| Synonyms | N-Isopropyl-2-methyl-2-propyl-3-hydroxypropyl carbamate, Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester | Santa Cruz Biotechnology, Parchem |
Chemical Structure
The molecular structure of this compound is characterized by a pentyl backbone with methyl and hydroxymethyl substituents at the second carbon, and an isopropyl-carbamate functional group.
Figure 1: Chemical Structure of this compound
Synthesis of this compound
This compound is synthesized as an intermediate in the multi-step production of Carisoprodol.[2][3] The synthesis begins with the starting material 2-methyl-2-propyl-1,3-propanediol.
Experimental Protocol
The following protocol outlines the synthesis of Carisoprodol, with the formation of this compound as a key step.
Step 1: Formation of the Chloroformate Intermediate
-
Reactants: 2-methyl-2-propyl-1,3-propanediol, Phosgene
-
Procedure: 2-methyl-2-propyl-1,3-propanediol is reacted with phosgene. This reaction results in the formation of a chloroformate intermediate.[2][3]
Step 2: Formation of this compound
-
Reactants: Chloroformate intermediate from Step 1, Isopropylamine
-
Procedure: The resulting chloroformate is then reacted with isopropylamine to yield 2-(Hydroxymethyl)-2-methylpentyl N-(1-methylethyl)carbamate (the subject of this guide).[2][3]
Step 3: Final Carbamoylation to Carisoprodol
-
Reactants: this compound, Urethane or Sodium Cyanate or Trichloroacetyl isocyanate
-
Procedure: The final step involves the reaction of the intermediate with a carbamoylating agent such as urethane, sodium cyanate, or trichloroacetyl isocyanate to produce Carisoprodol.[2][3]
A Chinese patent describes an alternative synthesis method where formic acid and isopropylamine are first reacted to generate N-isopropyl formamide. This is then reacted with hydrogen peroxide and 2-methyl-2-propyl-1,3-propanediol to obtain the intermediate.[4]
Synthesis Workflow
The overall synthetic pathway from the starting material to Carisoprodol, highlighting the formation of the intermediate, is depicted below.
Figure 2: Synthesis Pathway of Carisoprodol
Role in Drug Development: The Pharmacology of Carisoprodol
While this compound is a synthetic intermediate and not pharmacologically active itself, its final product, Carisoprodol, is a centrally acting skeletal muscle relaxant.[5][6]
Mechanism of Action
The precise mechanism of action of Carisoprodol is not fully understood, but it is believed to act on the central nervous system rather than directly on skeletal muscle.[5] It interrupts neuronal communication within the reticular formation and spinal cord, leading to sedation and muscle relaxation.[5][7] Carisoprodol is metabolized in the liver to meprobamate, which has anxiolytic and sedative properties and contributes to the overall therapeutic effect.[5][6] Recent studies suggest that Carisoprodol's effects may be mediated through its interaction with GABA-A receptors.[2][8]
Signaling Pathway
The proposed mechanism involves the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.
Figure 3: Proposed Signaling Pathway of Carisoprodol
Conclusion
This compound is a well-defined chemical entity that serves as a pivotal intermediate in the synthesis of the widely used muscle relaxant, Carisoprodol. Understanding its synthesis and chemical properties is essential for chemists and pharmaceutical scientists involved in the manufacturing and development of Carisoprodol and related compounds. While the intermediate itself is not the active agent, its efficient and pure synthesis is critical for the quality and efficacy of the final drug product. The provided data and protocols in this guide offer a foundational resource for professionals in the field.
References
- 1. This compound | 25462-17-3 [chemicalbook.com]
- 2. cdn.who.int [cdn.who.int]
- 3. cdn.who.int [cdn.who.int]
- 4. CN103641744A - Synthesis method of carisoprodol intermediate compound - Google Patents [patents.google.com]
- 5. What is the mechanism of Carisoprodol? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Articles [globalrx.com]
- 8. experts.unthsc.edu [experts.unthsc.edu]
An In-depth Technical Guide on the Biological Activity of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate and its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate is primarily known as a chemical intermediate in the synthesis of the centrally acting skeletal muscle relaxant, Carisoprodol. There is a lack of direct scientific literature detailing the specific biological activity of this intermediate. Therefore, this guide will focus on the well-documented pharmacological effects of Carisoprodol and its principal active metabolite, meprobamate, which are responsible for its therapeutic and physiological actions.
Introduction
Carisoprodol, a centrally acting skeletal muscle relaxant, exerts its effects through the modulation of neuronal communication within the central nervous system (CNS). Following administration, Carisoprodol is metabolized in the liver to several compounds, most notably meprobamate, which itself possesses anxiolytic and sedative properties and contributes significantly to the overall pharmacological profile of Carisoprodol. The primary mechanism of action for both Carisoprodol and meprobamate involves the potentiation of the neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor complex, leading to CNS depression and muscle relaxation.
Pharmacokinetics
The pharmacokinetic profiles of Carisoprodol and its active metabolite meprobamate have been characterized in several clinical studies. The data reveals rapid absorption of Carisoprodol and its subsequent conversion to meprobamate, which has a longer half-life and tends to accumulate with multiple dosing.
Table 1: Pharmacokinetic Parameters of Carisoprodol Following Oral Administration in Healthy Volunteers
| Dose (mg) | Cmax (ng/mL) | AUC0–∞ (h·ng/mL) | T½ (h) | Study Population | Reference |
| 350 (single) | 2580 ± 1214 | 8072 ± 6303 | 2 ± 0.8 | 13 healthy volunteers | [1][2][3] |
| 350 (multiple) | 2504 ± 730 | 7451 ± 3615 | 2 ± 0.7 | 13 healthy volunteers | [1][2] |
| 250 (single) | 1240 ± 490 | 5290 (dose-adjusted) | 1.74 | 24 healthy subjects | [4][5][6] |
| 350 (single) | 1780 ± 970 | 5750 (dose-adjusted) | 1.96 | 24 healthy subjects | [4][5][6] |
| 700 (single) | - | 16300 (intermediate metabolizers) | 2.1 | 37 healthy volunteers | [4] |
| 700 (single) | - | 11300 (extensive metabolizers) | 1.6 | 37 healthy volunteers | [4] |
Table 2: Pharmacokinetic Parameters of Meprobamate Following Oral Administration of Carisoprodol in Healthy Volunteers
| Carisoprodol Dose (mg) | Cmax (ng/mL) | AUC0–∞ (h·ng/mL) | T½ (h) | Study Population | Reference |
| 350 (single) | 2181 ± 605 | 34529 ± 7747 | 9 ± 1.9 | 13 healthy volunteers | [1][2][3] |
| 350 (multiple) | 5758 ± 1255 | 79699 ± 17978 | 8.7 ± 1.4 | 13 healthy volunteers | [1][2] |
| 250 (single) | 1840 ± 310 | - | ~10 | 24 healthy subjects | [4][6] |
| 350 (single) | 2460 ± 470 | - | ~10 | 24 healthy subjects | [4][6] |
Mechanism of Action and Signaling Pathway
The primary biological activity of Carisoprodol and meprobamate is mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel. This interaction potentiates the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
GABA-A Receptor Modulation
Both Carisoprodol and meprobamate act as positive allosteric modulators of the GABA-A receptor. This means they bind to a site on the receptor that is distinct from the GABA binding site and enhance the receptor's response to GABA. This potentiation results in an increased influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in the likelihood of an action potential. Studies have shown that Carisoprodol can directly activate the GABA-A receptor in a barbiturate-like manner.[7][8]
Figure 1: Carisoprodol/Meprobamate modulation of GABA-A receptor signaling.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This in vitro technique is crucial for studying the direct effects of compounds on ion channels like the GABA-A receptor.
Objective: To determine the effect of Carisoprodol and meprobamate on GABA-A receptor function.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human α1β2γ2 GABA-A receptors are cultured on coverslips.[7]
-
Recording Setup: Coverslips are placed in a recording chamber on an inverted microscope and continuously superfused with an external solution. Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a tip resistance of 4-6 MΩ. The membrane potential is clamped at -60 mV.[7]
-
Solutions: The patch pipettes are filled with an internal solution containing CsCl, EGTA-Na+, HEPES-Na+, and Mg2+-ATP. The external solution contains NaCl, HEPES, CaCl2, KCl, MgCl2, and glucose.[7]
-
Drug Application: GABA, Carisoprodol, and meprobamate are dissolved in the external solution and applied to the cells.
-
Data Acquisition: Agonist-induced chloride currents are measured using an Axopatch 200B amplifier. The potentiation of GABA-gated currents by the test compounds is quantified.[7]
Figure 2: Workflow for whole-cell patch-clamp experiment.
Locomotor Activity Assay
This in vivo behavioral test is used to assess the sedative effects of CNS-acting drugs.
Objective: To evaluate the effect of Carisoprodol on spontaneous locomotor activity in mice.
Methodology:
-
Animals: Male Swiss-Webster mice are used for the study.
-
Apparatus: Locomotor activity is measured in clear acrylic plastic boxes equipped with photocell beams to detect movement.
-
Procedure:
-
Mice are habituated to the testing room for 45-60 minutes before the experiment.
-
A baseline activity measurement is taken after vehicle administration.
-
Mice are administered Carisoprodol (e.g., via intraperitoneal injection) and immediately placed into the locomotor activity monitoring chamber.
-
Activity is recorded for a set duration (e.g., 15-60 minutes) in time bins (e.g., 5 minutes).
-
-
Data Analysis: The total number of beam breaks is recorded and compared between the drug-treated and vehicle control groups to determine the extent of locomotor depression.
Figure 3: Experimental workflow for locomotor activity assay.
Conclusion
While this compound is a key intermediate in the synthesis of Carisoprodol, its own biological activity is not documented. The pharmacological effects are attributed to Carisoprodol and its active metabolite, meprobamate. Both compounds exert their primary effects by modulating the GABA-A receptor, leading to CNS depression and skeletal muscle relaxation. The provided pharmacokinetic data and experimental protocols offer a comprehensive overview for researchers and drug development professionals working with this class of compounds. Further investigation into the direct biological activities of synthetic intermediates could provide a more complete understanding of the overall pharmacological profile and potential impurities.
References
- 1. Single and Multiple Dose PK–PD Characterization for Carisoprodol. Part I: Pharmacokinetics, Metabolites, and 2C19 Pheno… [ouci.dntb.gov.ua]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.who.int [cdn.who.int]
- 5. cdn.who.int [cdn.who.int]
- 6. Bioavailability of oral carisoprodol 250 and 350 mg and metabolism to meprobamate: A single-dose crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carisoprodol-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (CAS: 25462-17-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document summarizes publicly available data for 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate. It is important to note that the toxicological and pharmacological properties of this specific compound have not been thoroughly investigated.[1] All handling and experimental use should be conducted with caution by qualified professionals, adhering to strict laboratory safety protocols.
Introduction
This compound, with CAS number 25462-17-3, is a carbamate ester.[2][3][4] In the field of pharmaceutical sciences, it is primarily recognized as a key intermediate in the synthesis of Carisoprodol, a centrally acting skeletal muscle relaxant.[2][5][6] It is also classified as Carisoprodol Impurity A, making its synthesis and characterization relevant for quality control and regulatory submissions of the final active pharmaceutical ingredient (API).[7][8] This document provides a concise technical overview of the available chemical data, safety information, and generalized experimental considerations for this compound.
Chemical and Physical Properties
The known physical and chemical properties of this compound are summarized below. Data is aggregated from various chemical supplier technical sheets.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| CAS Number | 25462-17-3 |
| Molecular Formula | C₁₁H₂₃NO₃ |
| Molecular Weight | 217.31 g/mol [7] |
| IUPAC Name | 2-(hydroxymethyl)-2-methylpentyl N-(propan-2-yl)carbamate |
| Synonyms | Carisoprodol - Impurity A, N-Isopropyl-2-methyl-2-propyl-3-hydroxypropyl Carbamate, Carisoprodol monocarbamate[8] |
| Appearance | Clear, Colourless Thick Oil[5] |
Table 2: Physicochemical Data
| Property | Value |
| Boiling Point | 337°C |
| Density | 0.986 g/cm³ |
| Flash Point | 157°C[5] |
| pKa | 12.54 ± 0.46 (Predicted) |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) |
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards.
Table 3: Hazard Summary
| Hazard Statement | Description |
| Acute Toxicity, Oral | Potential for toxicity if swallowed. |
| Skin Irritation | May cause skin irritation upon contact. |
| Eye Irritation | May cause serious eye irritation. |
Handling Recommendations:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors or mists.
-
Avoid contact with skin and eyes.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Relationship to Carisoprodol
This compound is an immediate precursor in certain synthetic routes to Carisoprodol. Understanding this relationship is crucial for process chemistry and impurity profiling in drug manufacturing.
Generalized Experimental Protocols
While specific experimental protocols for this compound are not widely published, a general workflow for the purification of a carbamate intermediate can be proposed based on standard organic chemistry techniques for similar molecules.[9][10]
Representative Purification Workflow: Extraction and Recrystallization
This protocol is a generalized procedure and may require optimization for specific purity requirements and scales.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., chloroform or ethyl acetate) at a moderately elevated temperature (e.g., 50°C).
-
Aqueous Wash: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl) to remove basic impurities, followed by a mild basic solution (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, washed product.
-
Recrystallization (if solid) or Chromatographic Purification (if oil):
-
For an oil (as is the case here): The crude oil should be purified using column chromatography. A silica gel stationary phase is appropriate. The mobile phase (eluent) would typically be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, is often effective for separating the target compound from impurities.
-
Potential Mechanism of Action (General Carbamate Class)
While the specific biological activity of this compound is not documented, many carbamate compounds are known to act as acetylcholinesterase (AChE) inhibitors.[1][11][12] This mechanism is particularly relevant for carbamate insecticides.[11] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[12] It is important to stress that this is a general mechanism for the carbamate class and has not been demonstrated for this specific intermediate.
Conclusion
This compound is a compound of interest primarily within the context of pharmaceutical manufacturing as an intermediate and potential impurity of Carisoprodol. While comprehensive data on its biological activity and toxicology are lacking, its basic chemical and physical properties are established. Professionals working with this compound should rely on the provided safety data and employ generalized purification techniques, such as column chromatography, with appropriate analytical oversight. Further research would be necessary to fully characterize the pharmacological and toxicological profile of this specific carbamate ester.
References
- 1. Mode of action of carbamate.pptx [slideshare.net]
- 2. This compound | 25462-17-3 [chemicalbook.com]
- 3. 2-Hydroxymethyl-2-methylpentyl isopropylcarbamate | C11H23NO3 | CID 117246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. This compound , 95% , 25462-17-3 - CookeChem [cookechem.com]
- 6. echemi.com [echemi.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Technical Guide: Solubility Profile of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide addresses the solubility of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate. Due to the limited availability of direct solubility data for this specific intermediate, this guide provides solubility information for the closely related final product, Carisoprodol, along with detailed experimental protocols for determining solubility.
Introduction
This compound is a key intermediate in the synthesis of Carisoprodol, a centrally acting skeletal muscle relaxant. Understanding the solubility of this intermediate is crucial for its synthesis, purification, and formulation development. This guide summarizes the available solubility data for Carisoprodol to provide a reference point and presents a standardized experimental protocol for determining the solubility of compounds like this compound.
Solubility Data
Table 1: Solubility Data for Carisoprodol
| Solvent | Descriptive Term | Quantitative Solubility | Temperature (°C) |
| Water | Very slightly soluble[1][2] | 30 mg/mL | 25 |
| 140 mg/mL | 50 | ||
| Ethanol | Freely soluble[1][3] | - | Not Specified |
| Chloroform | Freely soluble[2][3] | - | Not Specified |
| Acetone | Freely soluble[1][2][3] | - | Not Specified |
| Methylene Chloride | Freely soluble[1] | - | Not Specified |
Note: The solubility of Carisoprodol is practically independent of pH[2][3].
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed procedure that can be adapted for this compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, chloroform)
-
Glass vials with screw caps
-
Orbital shaker or incubator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Solvent: Prepare the desired solvents and ensure they are of high purity.
-
Addition of Excess Solute: Add an excess amount of the solid this compound to a series of glass vials. The excess solid is necessary to ensure that a saturated solution is formed.
-
Addition of Solvent: Add a known volume of the selected solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound should be used for quantification.
-
Calculation: Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.
References
- 1. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Compound Identification
| IUPAC Name | [2-(hydroxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate |
| Synonyms | Carisoprodol Impurity A, N-Isopropyl-2-methyl-2-propyl-3-hydroxypropyl Carbamate |
| CAS Number | 25462-17-3[3][4] |
| Molecular Formula | C₁₁H₂₃NO₃[4] |
| Molecular Weight | 217.31 g/mol [4] |
Spectroscopic Data Summary
Direct access to ¹H NMR, ¹³C NMR, IR, and MS spectra for 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate is limited in publicly available scientific databases and literature. The compound is commercially available as a reference standard, and suppliers typically provide a comprehensive Certificate of Analysis with detailed spectroscopic data upon purchase[4]. Researchers requiring definitive spectra should consider obtaining a certified reference standard.
Based on the known structure, the following table summarizes the expected spectroscopic characteristics.
Table 1: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the propyl group (CH₃, CH₂, CH₂), the methyl group, the methylene groups adjacent to the oxygen and carbamate nitrogen, the isopropyl group (CH and CH₃), and the hydroxyl proton. The chemical shifts and coupling patterns would be consistent with the aliphatic carbamate structure. |
| ¹³C NMR | Resonances for all 11 carbon atoms, including the carbonyl carbon of the carbamate, the carbons of the pentyl and isopropyl groups, and the methylene carbons. The chemical shifts would be indicative of the respective functional groups. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), C-H stretching (aliphatic, ~2850-3000 cm⁻¹), C=O stretching (carbamate, ~1680-1700 cm⁻¹), and C-O stretching (~1000-1250 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 217.31. Fragmentation patterns would likely involve cleavage of the carbamate and alkyl chains. |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for a carbamate compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of the compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the sample's solubility. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
Standard acquisition parameters are set, including a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
-
The Free Induction Decay (FID) is recorded and Fourier transformed to obtain the ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required.
-
-
Data Processing: The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals (for ¹H NMR).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution should be filtered to remove any particulate matter.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Data Acquisition (ESI):
-
The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve good ionization and signal intensity.
-
The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.
-
-
Data Acquisition (EI):
-
The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph (GC).
-
The sample is vaporized and bombarded with a beam of electrons (typically 70 eV).
-
The resulting ions are accelerated and separated based on their m/z ratio.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Synthesis of Carisoprodol and its Precursors
Introduction
Carisoprodol is a centrally acting skeletal muscle relaxant used for the short-term relief of acute, painful musculoskeletal conditions.[1][2] It is an analogue of meprobamate, with one of the carbamyl nitrogen hydrogens replaced by an isopropyl group.[1][2] This modification introduces a chiral center at carbon 2, meaning Carisoprodol exists as a racemic mixture of (R)- and (S)-enantiomers.[1][2] The therapeutic effects of Carisoprodol are believed to be linked to its sedative properties, with its primary metabolite, meprobamate, also contributing to its pharmacological activity.[1][2]
This technical guide provides a detailed overview of the synthesis of Carisoprodol, focusing on the preparation of key intermediates and the final product. While the user requested information on an intermediate with the molecular formula C11H23NO3, a thorough review of the scientific literature and patent databases indicates that this is not a recognized intermediate in the common synthesis pathways of Carisoprodol. This guide will, therefore, focus on the established and documented synthesis routes.
The primary precursor for Carisoprodol synthesis is 2-methyl-2-propyl-1,3-propanediol (MPPD).[3][4][5] The synthesis of Carisoprodol from MPPD can be achieved through several routes, most notably the phosgene and urea-based methods.
Synthesis of the Key Precursor: 2-Methyl-2-propyl-1,3-propanediol (MPPD)
The synthesis of MPPD is a crucial first step in the production of Carisoprodol. A common method involves the reaction of 2-methylvaleraldehyde with formaldehyde.[6][7]
Experimental Protocol: Synthesis of 2-Methyl-2-propyl-1,3-propanediol
Materials:
-
2-Methylvaleraldehyde
-
36% Formaldehyde solution
-
Sodium hydroxide solution
-
Benzene
-
Water
Procedure:
-
To a reaction vessel, add 2-methylvaleraldehyde and 36% formaldehyde.
-
At room temperature, add sodium hydroxide solution dropwise. The reaction is exothermic, and the temperature will naturally rise.
-
After the initial exothermic reaction, heat the mixture to 90°C for 1 hour.
-
Cool the reaction mixture to 60°C and allow the layers to separate.
-
The upper layer is washed with water. The washings are combined with the lower layer and extracted with benzene.
-
The extract and the upper layer are combined. Benzene is recovered by distillation.
-
The crude product is purified by vacuum distillation to yield 2-methyl-2-propyl-1,3-propanediol.[4][8]
Quantitative Data for MPPD Synthesis
| Parameter | Value | Reference |
| Reaction Temperature | 70-90°C | [4] |
| Distillation Temperature | 160°C at 14.7 kPa | [4][8] |
| Yield | 93% | [4][8] |
Synthesis of Carisoprodol from MPPD
There are several documented routes for the synthesis of Carisoprodol from MPPD. The phosgene route is a well-established method.
Experimental Protocol: Phosgene Route for Carisoprodol Synthesis
This is a two-step process involving the formation of a chloroformate intermediate, followed by reaction with isopropylamine and subsequent carbamoylation.
Step 1: Synthesis of 2-(hydroxymethyl)-2-methylpentyl chloroformate
Materials:
-
2-Methyl-2-propyl-1,3-propanediol (MPPD)
-
Phosgene
-
Inert solvent (e.g., toluene)
Procedure:
-
Dissolve MPPD in an inert solvent in a reaction vessel equipped with a stirrer and a gas inlet.
-
Cool the solution and bubble phosgene gas through the mixture while maintaining a low temperature.
-
The reaction is monitored for the formation of the chloroformate intermediate.
-
Upon completion, excess phosgene and solvent are removed under reduced pressure.
Step 2: Synthesis of Carisoprodol
Materials:
-
2-(hydroxymethyl)-2-methylpentyl chloroformate
-
Isopropylamine
-
Urethane or sodium cyanate
-
Inert solvent
Procedure:
-
The crude chloroformate intermediate is dissolved in an inert solvent.
-
Isopropylamine is added to the solution, leading to the formation of 2-(hydroxymethyl)-2-methylpentyl N-(1-methylethyl)carbamate.[1][2]
-
The final step involves the reaction of this intermediate with either urethane or sodium cyanate to form Carisoprodol.[1][2]
-
The final product is purified by recrystallization.
Alternative Synthesis Routes
Other methods for Carisoprodol synthesis have been developed to avoid the use of hazardous reagents like phosgene. These include:
-
Urea Route: This method utilizes urea as a carbamoylating agent in the presence of a metal oxide catalyst. 5-methyl-5-propyl-1,3-dioxane-2-one is formed as an intermediate, which then reacts with isopropylamine.[9]
-
Carbonate Route: Diethyl carbonate can be used to form a cyclic carbonate intermediate (5-methyl-5-propyl-1,3-dioxane-2-one), which is then aminolyzed with isopropylamine.[10]
A Chinese patent describes a method where formic acid and isopropylamine are reacted to form N-isopropyl formamide. This is then reacted with hydrogen peroxide and MPPD to yield the intermediate 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, which is then converted to Carisoprodol.[10][11]
Quantitative Data for Carisoprodol Synthesis (Urea Route)
| Intermediate | Reagents | Catalyst | Yield | Purity | Reference |
| 5-methyl-5-propyl-1,3-dioxane-2-one | MPPD, Urea | Metal Oxide | High | High | [9] |
| Carisoprodol | 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, Urea | Metal Oxide | Good | High | [9] |
Synthesis Workflow and Logical Relationships
The following diagrams illustrate the overall synthesis workflow for Carisoprodol.
Caption: Overall workflow for the synthesis of Carisoprodol via the phosgene route.
Conclusion
The synthesis of Carisoprodol is a multi-step process that relies on the initial production of 2-methyl-2-propyl-1,3-propanediol. While various synthetic routes exist, they all converge on the formation of the dicarbamate structure of the final product. The choice of a particular synthetic pathway in a research or industrial setting will depend on factors such as the availability and cost of starting materials, safety considerations (e.g., avoiding phosgene), and desired yield and purity. The information provided in this guide offers a comprehensive overview of the key chemical transformations involved in the synthesis of this important muscle relaxant.
References
- 1. cdn.who.int [cdn.who.int]
- 2. cdn.who.int [cdn.who.int]
- 3. nbinno.com [nbinno.com]
- 4. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Meprobamate - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN102531965A - Synthesis method for carisoprodol - Google Patents [patents.google.com]
- 10. CN103641744A - Synthesis method of carisoprodol intermediate compound - Google Patents [patents.google.com]
- 11. CN103641744B - The synthetic method of carisoprodol intermediate compound - Google Patents [patents.google.com]
The Uncharted Path of a Tranquilizer: An In-depth Technical Guide to 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (Nisobamate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, also known as Nisobamate (W-1015). Developed in the burgeoning era of psychopharmacology, this carbamate tranquilizer emerged from the same pioneering research at Wallace Laboratories that produced the blockbuster anti-anxiety agent meprobamate. Despite its promising origins, Nisobamate was never marketed. This document delves into the historical context of its creation, the scientific foundations of the carbamate class of central nervous system depressants, and the likely experimental methodologies employed in its evaluation. Due to the scarcity of publicly available data on Nisobamate, this guide synthesizes information on closely related compounds and contemporaneous research to reconstruct a probable scientific narrative. All quantitative data, where available for analogous compounds, is presented in structured tables, and key experimental workflows are visualized using the DOT language.
Introduction: The Dawn of the Tranquilizer Era
The mid-20th century witnessed a revolution in the treatment of anxiety and other psychiatric disorders with the advent of tranquilizing drugs. At the forefront of this movement was Dr. Frank Berger, a pharmacologist at Wallace Laboratories. His work on the muscle relaxant mephenesin led to the groundbreaking discovery of meprobamate, the first widely successful anti-anxiety medication.[1][2][3] This success spurred the investigation of a host of related carbamate compounds, each with the potential to offer a unique therapeutic profile. It was within this fertile scientific environment that this compound, designated W-1015 and later given the nonproprietary name Nisobamate, was synthesized and investigated.[4]
Nisobamate belongs to the carbamate family of compounds, which were initially explored for their muscle-relaxant and sedative properties.[1][3] Like its predecessors, Nisobamate was developed with the aim of producing a calming effect without the heavy sedation and high potential for addiction associated with barbiturates, the then-standard treatment for anxiety and insomnia. While the exact timeline of its discovery is not well-documented in publicly accessible records, it is reasonable to place its development in the late 1950s or early 1960s, following the immense success of meprobamate.
Despite being a product of a highly successful research program, Nisobamate never reached the commercial market.[4] The reasons for this are not explicitly stated in available literature but may be inferred from the competitive landscape of the time, which saw the rapid rise of the benzodiazepine class of tranquilizers, such as diazepam (Valium), offering a superior safety and efficacy profile.
Chemical and Physical Properties
While specific experimental data for Nisobamate is limited, its basic chemical and physical properties can be derived from its structure and information available in chemical databases.
| Property | Value | Source |
| Chemical Name | This compound | Internal Database |
| Synonyms | Nisobamate, W-1015 | [4] |
| CAS Number | 25462-17-3 | [5] |
| Molecular Formula | C11H23NO3 | [6] |
| Molecular Weight | 217.31 g/mol | [6] |
Synthesis
A specific, detailed experimental protocol for the synthesis of Nisobamate is not available in peer-reviewed literature or patents. However, based on general knowledge of carbamate synthesis from the mid-20th century, a plausible synthetic route can be postulated. The synthesis would likely involve the reaction of an appropriate alcohol with an isocyanate or a related carbamoylating agent.
One potential synthetic pathway could involve the reaction of 2-(hydroxymethyl)-2-methylpentan-1-ol with isopropyl isocyanate. Alternatively, a multi-step process involving the use of phosgene or a phosgene equivalent to form a chloroformate intermediate, followed by reaction with isopropylamine, could also be employed.
Below is a generalized workflow for the synthesis of a carbamate, which would be adapted for the specific synthesis of Nisobamate.
Pharmacological Evaluation: A Reconstructed Approach
Detailed pharmacological data for Nisobamate is not publicly available. However, based on the known pharmacology of other carbamate tranquilizers and the standard preclinical screening methods of the era, a likely battery of tests would have been employed to characterize its activity.
Mechanism of Action
Carbamates, as a class, are known to exert their effects on the central nervous system primarily through modulation of GABAergic neurotransmission, similar to barbiturates. While not definitively established for Nisobamate, it is highly probable that its tranquilizing effects were mediated through interaction with the GABA-A receptor complex, leading to enhanced inhibitory neurotransmission.
Some carbamates also exhibit activity as reversible inhibitors of the enzyme acetylcholinesterase (AChE).[7] This dual mechanism could contribute to a complex pharmacological profile.
In Vitro Studies
-
Receptor Binding Assays: To determine the affinity of Nisobamate for the GABA-A receptor, competitive binding assays using radiolabeled ligands (e.g., [3H]GABA or a radiolabeled benzodiazepine) would have been performed on rodent brain homogenates.
-
Acetylcholinesterase Inhibition Assay: The Ellman assay is a standard colorimetric method to determine the ability of a compound to inhibit AChE. This assay would have been crucial to quantify the IC50 value of Nisobamate against AChE.
A generalized workflow for an in vitro acetylcholinesterase inhibition assay is presented below.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Frank M. Berger; Pioneer in Mood-Changing Drugs - The Washington Post [washingtonpost.com]
- 3. Meprobamate - Wikipedia [en.wikipedia.org]
- 4. Nisobamate - Wikipedia [en.wikipedia.org]
- 5. This compound | 25462-17-3 [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In-Vitro Studies of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (Carisoprodol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro studies conducted on 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, commonly known as Carisoprodol. Carisoprodol is a centrally acting skeletal muscle relaxant.[1] Its therapeutic effects and abuse potential are attributed to its direct action on GABAA receptors and its primary active metabolite, meprobamate.[2][3][4][5]
Core Mechanism of Action: GABA-A Receptor Modulation
In-vitro studies have been pivotal in elucidating the mechanism of action of Carisoprodol, demonstrating that it acts as a positive allosteric modulator and a direct agonist of the γ-aminobutyric acid type A (GABA-A) receptor.[2][6][7] This barbiturate-like activity occurs independently of its conversion to meprobamate.[2][4][5]
The following diagram illustrates the dual action of Carisoprodol on the GABA-A receptor, leading to an inhibitory neuronal response.
Caption: Carisoprodol's dual action on the GABA-A receptor.
Quantitative Data from In-Vitro Studies
The following tables summarize key quantitative findings from electrophysiological studies on Carisoprodol's interaction with various GABA-A receptor subunit compositions.
Table 1: Allosteric Modulation of GABA-gated Currents by Carisoprodol
This table presents the half-maximal effective concentration (EC50) of GABA in the absence and presence of Carisoprodol, demonstrating its positive allosteric modulatory effects.
| Receptor Subunit Composition | Condition | GABA EC50 (µM) | Reference |
| α1β2γ2 | Control (absence of Carisoprodol) | 35.5 ± 0.64 | [6] |
| α1β2γ2 | Presence of 100 µM Carisoprodol | 8.2 ± 0.26 | [6] |
Table 2: Subunit-Dependent Potency of Carisoprodol as a Positive Allosteric Modulator
This table highlights the influence of the β subunit isoform on the potency of Carisoprodol's allosteric modulation of GABA-gated currents.
| Receptor Subunit Composition | Carisoprodol Potency (EC50 in µM) | Maximum Efficacy (% of control) | Reference |
| α1β1γ2 | 33.1 ± 4 | 225 ± 14.6 | [6] |
| α1β2γ2 | 88.2 ± 20 | 474.7 ± 53.5 | [6] |
| α1β2 | 87.4 ± 16.4 | Not specified | [6] |
Table 3: Direct Gating of GABA-A Receptors by Carisoprodol
This table shows the efficacy of Carisoprodol in directly activating GABA-A receptors in the absence of GABA, expressed as a percentage of the maximal current elicited by a saturating concentration of GABA.
| Receptor Subunit Composition | Carisoprodol Efficacy (% of max GABA current) | Reference |
| α1β2γ2 | ~43% | [6] |
| α1β3δ | >100% (more efficacious than GABA) | [6] |
| α4β3δ | >100% (more efficacious than GABA) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the in-vitro evaluation of Carisoprodol.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for studying the effects of compounds on ion channels like the GABA-A receptor.
Objective: To measure the ion flow (current) through GABA-A receptors in response to GABA and/or Carisoprodol.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor.[2][6]
-
Cell Preparation: After 24-48 hours, the cells are prepared for recording. They are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV) to measure the current flowing through the ion channels.
-
Drug Application: A rapid solution exchange system is used to apply GABA and Carisoprodol, alone or in combination, to the cell.
-
Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized. The peak amplitude of the current is measured and analyzed to determine the effects of Carisoprodol on GABA-A receptor function.[2][6]
Caption: Workflow for a whole-cell patch-clamp experiment.
In-Vitro Metabolism
Carisoprodol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to its active metabolite, meprobamate.[8][9][10]
Metabolic Pathway of Carisoprodol
The N-dealkylation of Carisoprodol's isopropyl group by CYP2C19 is the main metabolic route. A minor pathway involves hydroxylation to hydroxycarisoprodol.[8]
Caption: Metabolic pathways of Carisoprodol.
Individuals with genetic polymorphisms leading to reduced or absent CYP2C19 activity ("poor metabolizers") exhibit a 4-fold increase in exposure to Carisoprodol and a 50% decrease in meprobamate exposure compared to normal metabolizers.[11] This highlights the importance of CYP2C19 genotype in the pharmacokinetics of Carisoprodol.[10][11]
References
- 1. Carisoprodol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the Subjective and Psychomotor Effects of Carisoprodol in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies | Semantic Scholar [semanticscholar.org]
- 5. Carisoprodol-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF CARISOPRODOL AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carisoprodol’s Pharmacological Properties at GABAa Receptors, In-Vitro and In-Silico Studies - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Carisoprodol - Wikipedia [en.wikipedia.org]
- 10. Association between blood carisoprodol:meprobamate concentration ratios and CYP2C19 genotype in carisoprodol-drugged drivers: decreased metabolic capacity in heterozygous CYP2C19*1/CYP2C19*2 subjects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carisoprodol Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Evolving Therapeutic Landscape of Carbamate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The carbamate functional group, once primarily associated with pesticides, has emerged as a versatile and crucial scaffold in modern medicinal chemistry. Its unique physicochemical properties, including chemical and proteolytic stability, the ability to permeate cell membranes, and its resemblance to a peptide bond, have positioned carbamate derivatives as key components in a wide array of therapeutic agents.[1][2] This technical guide provides an in-depth overview of the potential therapeutic effects of carbamate derivatives, focusing on their applications as cholinesterase inhibitors, anticancer agents, and antiviral compounds. It further details the experimental protocols for their evaluation and visualizes key mechanisms and workflows to aid in research and development.
Therapeutic Applications and Efficacy of Carbamate Derivatives
Carbamate derivatives have been successfully developed into drugs and prodrugs for a variety of diseases, including Alzheimer's disease, cancer, and viral infections.[1][2] The carbamate moiety can play a direct role in drug-target interactions or be utilized to enhance the biological activity and pharmacokinetic properties of a parent molecule.[1]
Cholinesterase Inhibition
One of the most well-established therapeutic applications of carbamate derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] By reversibly inhibiting these enzymes, carbamate drugs increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, a key strategy in the management of Alzheimer's disease and myasthenia gravis.[3]
Table 1: Inhibitory Activity (IC50) of Carbamate Derivatives against Cholinesterases
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Rivastigmine | AChE | 4.1 | [1] |
| Carbamate 1 | BChE | 0.12 ± 0.09 | [2] |
| Carbamate 7 | BChE | 0.38 ± 0.01 | [2] |
| Galantamine (Standard) | BChE | - | [2] |
| Donepezil (Standard) | BChE | 3.54 | [4] |
| Carbamate 10c | BChE | 0.07 | [4] |
Note: IC50 is the half-maximal inhibitory concentration.
Anticancer Activity
In oncology, carbamates are utilized both as active cytotoxic agents and as prodrugs to improve the therapeutic index of existing anticancer drugs.[5][6] They can interfere with critical cellular processes such as tubulin polymerization and DNA synthesis.[5]
Table 2: In Vitro Anticancer Activity (IC50) of Carbamate Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Alkyl-5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates (12) | Murine leukemia L1210 | < 1 | [3] |
| Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates (13) | Leukemia L1210 | 3.2 | [3] |
| Steroidal Carbamate 6 | Mouse colon carcinoma CT26WT | 26.8 | [7] |
| Substituted Carbazole Carbamate 27 | Human glioma U87MG | 17.97 | [8] |
| Substituted Carbazole Carbamate 28 | Human glioma U87MG | 15.25 | [8] |
| Substituted Carbazole Carbamate 30 | Human glioma U87MG | 29.58 | [8] |
| Substituted Carbazole Carbamate 31 | Human glioma U87MG | 23.80 | [8] |
Note: IC50 is the half-maximal inhibitory concentration.
Antiviral Activity
Carbamate derivatives have also demonstrated potential as antiviral agents, with some compounds showing activity against HIV-1 and other viruses. The carbamate moiety can be incorporated to enhance the stability and lipophilicity of antiviral nucleoside analogs.
Table 3: Anti-HIV-1 Activity (EC50) of AZT-Carbamate Derivatives
| Compound Type | EC50 (µM) | Reference |
| AZT Carbamate Methyl Amides | 1.8 - 4.0 | |
| AZT Carbamate Methyl Esters | 2.0 - 20 |
Note: EC50 is the half-maximal effective concentration.
Experimental Protocols for Evaluating Carbamate Derivatives
The preclinical evaluation of carbamate derivatives involves a series of in vitro assays to determine their efficacy and mechanism of action. The following are detailed methodologies for key experiments.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is the standard method for measuring AChE activity and inhibition.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.
Materials:
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Test carbamate derivatives and a positive control (e.g., Rivastigmine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in 0.1 M sodium phosphate buffer, pH 8.0.
-
Prepare serial dilutions of the test carbamate derivatives and the positive control in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of the assay buffer to the "blank" wells.
-
Add 20 µL of the AChE solution to the "negative control" and "test compound" wells.
-
Add 20 µL of the appropriate dilution of the test carbamate or positive control to the "test compound" wells. Add 20 µL of assay buffer to the "negative control" wells.
-
Add 140 µL of 0.1 M sodium phosphate buffer, pH 8.0, to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at time zero and then kinetically every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.
-
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test carbamate derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test carbamate derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the carbamate derivative for the desired time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.[1]
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
In Vitro Antiviral Activity: Plaque Reduction Assay
This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.
Principle: Infectious virus particles create localized areas of cell death or lysis, known as plaques, on a monolayer of susceptible host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number and/or size of these plaques.
Materials:
-
Susceptible host cell line
-
Lytic virus stock
-
Complete cell culture medium
-
Test carbamate derivatives
-
Overlay medium (e.g., containing methylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
-
Compound and Virus Incubation:
-
Prepare serial dilutions of the test carbamate derivative.
-
Pre-treat the cell monolayers with the different concentrations of the compound for a specified time.
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Plaque Development:
-
After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cells with crystal violet solution, which stains viable cells, leaving the plaques as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration using the formula: % Plaque Reduction = [ (Number of Plaques in Virus Control - Number of Plaques in Treated Well) / Number of Plaques in Virus Control ] x 100
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration to determine the EC50 value.
-
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows can greatly enhance the understanding of the therapeutic potential of carbamate derivatives.
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Reversible inhibition of acetylcholinesterase by a carbamate derivative.
General Experimental Workflow for Evaluating Carbamate Derivatives
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioagilytix.com [bioagilytix.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
Introduction
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, a significant metabolite of the muscle relaxant Carisoprodol, plays a crucial role in understanding the pharmacokinetics and toxicology of its parent compound. Accurate and robust analytical methods are essential for its quantification in various biological matrices. These application notes provide detailed protocols for the determination of this analyte, primarily focusing on advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and professionals in drug development and forensic toxicology.
Analytical Methods Overview
The quantification of this compound, often analyzed alongside its precursor Meprobamate, can be achieved through several analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Refractive Index (RI) detection offers a cost-effective method for quantification, particularly in bulk drug analysis.[1][2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of Carisoprodol and its metabolites. Derivatization is often employed to enhance the volatility and sensitivity of the analytes.[5][6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently the gold standard for bioanalytical applications due to its high sensitivity, specificity, and ability to handle complex biological matrices with minimal sample cleanup.[5][8][9]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of Meprobamate and its hydroxy metabolite.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Parameter | Method 1 | Method 2 |
| Analyte(s) | Carisoprodol, Meprobamate | Meprobamate |
| Matrix | Biological Specimens | Plasma, Whole Blood, Urine |
| Extraction | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) with Chloroform |
| Derivatization | Trimethylsilyl (TMS) derivatives[10] | Not specified |
| Internal Standard | Methapyrilene[6] | Carisoprodol[10] |
| Linearity | Not Specified | 0 - 200 mg/L[10] |
| Limit of Detection (LOD) | 2 µg/mL (without derivatization)[5] | 0.58 mg/L[10] |
| Limit of Quantification (LOQ) | Not Specified | 1.93 mg/L[10] |
| Precision (CV%) | Not Specified | Intra-assay: 2.3-4.3%, Inter-assay: 5.5-12.3%[10] |
| Accuracy/Recovery (%) | Not Specified | Intra-assay: 96.8-112.3%, Inter-assay: 85.5-99.3%; Recovery: 76.2-87.0%[10] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 | Method 2 |
| Analyte(s) | Carisoprodol, Meprobamate | Meprobamate |
| Matrix | Artificial Cerebrospinal Fluid | Human Plasma |
| Extraction | Direct Injection (No Extraction)[5] | Protein Precipitation with Acetonitrile[8] |
| Internal Standard | Diethyl acetamidomalonate | [13C-2H3]-meprobamate[8] |
| Linearity | 1 - 1000 ng/mL[5] | 1 - 300 mg/L[8] |
| Limit of Detection (LOD) | S/N ≥ 3[5] | Not Specified |
| Limit of Quantification (LOQ) | S/N ≥ 10 (as low as 0.25 - 5.0 ng/mL reported in other studies)[5] | 1 mg/L[8] |
| Precision (CV%) | Not Specified | Intra- and Inter-day: < 6.4%[8] |
| Accuracy (%) | Not Specified | 95.3 - 103.6%[8] |
Experimental Protocols
Protocol 1: GC-MS Quantification of Meprobamate in Biological Specimens
This protocol is based on the principles of solid-phase extraction followed by GC-MS analysis.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of biological specimen (e.g., urine, homogenized tissue), add an internal standard (e.g., Methapyrilene).
-
Adjust the pH of the sample to approximately 9.0 using a potassium carbonate/bicarbonate buffer.[6]
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by deionized water.
-
Load the prepared sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: Restek RTX-50, 30 m x 0.25 mm ID x 0.25 µm film thickness.[6]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Specific ions for the analyte and internal standard should be determined based on their mass spectra.
Protocol 2: LC-MS/MS Quantification of Meprobamate in Human Plasma
This protocol outlines a rapid and sensitive method using protein precipitation and LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of the internal standard solution ([13C-2H3]-meprobamate).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.[8]
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu UFLC or equivalent.
-
Column: Luna MercuryMS C18 (20 mm x 4 mm, 3 µm).[8]
-
Mobile Phase A: Distilled water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Gradient Elution: A suitable gradient program should be developed to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizations
References
- 1. Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection. | Sigma-Aldrich [merckmillipore.com]
- 3. chemijournal.com [chemijournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nyc.gov [nyc.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. HPLC MS/MS method for quantification of meprobamate in human plasma: application to 24/7 clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] A one-step and sensitive GC-MS assay for meprobamate determination in emergency situations. | Semantic Scholar [semanticscholar.org]
Application Note: HPLC Analysis of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, a key intermediate in the synthesis of Carisoprodol. The method is designed for the accurate quantification of the main compound and the separation of its potential impurities and degradation products. The protocol employs a reversed-phase C18 column with a gradient elution and UV detection at a low wavelength, ensuring sensitivity for compounds with weak chromophores. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.
Introduction
This compound is a crucial intermediate in the manufacturing of Carisoprodol, a widely used muscle relaxant.[1][2] The purity of this intermediate is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method is necessary to monitor its purity and stability. This application note describes a stability-indicating HPLC method developed to separate and quantify this compound from its known process-related impurities and potential degradation products. The method is based on established principles for the analysis of carbamate compounds and is suitable for routine quality control and stability studies.[3][4][5]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 15 | 5 | 95 |
| 20 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25 | 95 | 5 |
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a mixture of water and acetonitrile (50:50, v/v) as the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample by dissolving an appropriate amount in the diluent to achieve the target concentration.
-
Impurity Stock Solutions: Prepare individual stock solutions of potential impurities, such as Carisoprodol Related Compound A (2-hydroxymethyl-2-methylpentyl carbamate) and Meprobamate, at a concentration of 100 µg/mL in the diluent.[6][7]
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the analyte.[1]
-
Acid Degradation: Treat the sample solution with 1N HCl at 60 °C for 2 hours. Neutralize with 1N NaOH.
-
Base Degradation: Treat the sample solution with 1N NaOH at 60 °C for 2 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.
Data Presentation
The quantitative data for the validation of the analytical method should be summarized in clear and structured tables.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 4: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 150 | ≥ 0.999 |
Table 5: Accuracy (Recovery)
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.8 | 99.8 |
Visualization
Experimental Workflow Diagram
Caption: HPLC analysis workflow from sample preparation to data reporting.
Forced Degradation Study Logic
Caption: Logical flow of forced degradation studies for stability assessment.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, accurate, and robust for the quantitative analysis of this compound and for the separation of its potential impurities and degradation products. The detailed protocol and validation data confirm its suitability for routine quality control and stability testing in a pharmaceutical development and manufacturing environment. The use of a low UV wavelength for detection allows for the analysis of carbamate compounds that lack strong chromophores.
References
Application Notes and Protocols for 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate and its Active Metabolites as Research Tools
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate serves as a chemical intermediate in the synthesis of Carisoprodol. While the direct biological activity of this intermediate is not extensively characterized, its utility as a research tool is realized through its conversion to Carisoprodol and, subsequently, to its primary active metabolite, meprobamate. These compounds are potent modulators of the central nervous system, primarily acting on GABA-A receptors. These application notes provide detailed protocols for utilizing Carisoprodol and meprobamate to investigate GABAergic neurotransmission, muscle relaxation, and anxiety-like behaviors in preclinical research settings.
Mechanism of Action: Modulation of GABA-A Receptors
Carisoprodol and its metabolite meprobamate exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
Carisoprodol and meprobamate bind to a site on the GABA-A receptor distinct from the GABA binding site, enhancing the effect of GABA. This potentiation of GABAergic inhibition results in the sedative, anxiolytic, and muscle relaxant properties of these compounds. Studies have shown that these compounds exhibit barbiturate-like effects on the GABA-A receptor.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for Carisoprodol and meprobamate from preclinical studies.
Table 1: In Vitro GABA-A Receptor Modulation
| Compound | Receptor Subtype | Effect | EC₅₀ | Reference |
|---|---|---|---|---|
| Carisoprodol | α₁β₂γ₂ | Allosteric Modulation | 142 ± 13 µM | [2] |
| Carisoprodol | α₁β₂γ₂ | Direct Activation | >100 µM |[2] |
Table 2: In Vivo Behavioral Effects
| Compound | Animal Model | Test | Dose Range | Observed Effect | Reference |
|---|---|---|---|---|---|
| Carisoprodol | Rat | Drug Discrimination | 10-100 mg/kg | Dose-dependent increase in drug-appropriate responding (ED₅₀ = 46.5 mg/kg) | [4] |
| Meprobamate | Mouse (BALB/c) | Elevated Plus Maze | 60 mg/kg | Anxiolytic-like effects | [5] |
| Meprobamate | Mouse (Swiss) | Elevated Plus Maze | 60 mg/kg | Anxiolytic-like effects | [5] |
| Meprobamate | Mouse (Swiss) | Light/Dark Choice | 120 mg/kg | Anxiolytic-like effects |[5] |
Experimental Protocols
Protocol 1: In Vitro Characterization of GABA-A Receptor Modulation using Patch-Clamp Electrophysiology
This protocol details the method for assessing the modulatory effects of Carisoprodol or meprobamate on GABA-A receptors expressed in a cell line.
Materials:
-
HEK293 cells stably expressing human α₁β₂γ₂ GABA-A receptors.[2]
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
External solution (in mM): 125 NaCl, 20 HEPES, 3 CaCl₂, 5.5 KCl, 0.8 MgCl₂, 10 glucose, pH 7.3.
-
Internal pipette solution (in mM): 140 CsCl, 10 EGTA-Na⁺, 10 HEPES-Na⁺, 4 Mg²⁺-ATP, pH 7.2.[6]
-
GABA stock solution.
-
Carisoprodol or meprobamate stock solutions.
-
Patch-clamp rig with amplifier, digitizer, and perfusion system.
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the desired GABA-A receptor subtype. Plate cells onto glass coverslips 24-48 hours before recording.
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with external solution.
-
Patching: Using a borosilicate glass pipette filled with internal solution, approach a single cell and form a gigaohm seal. Rupture the membrane to achieve whole-cell configuration. Clamp the membrane potential at -60 mV.[6]
-
Baseline Recording: Apply a concentration of GABA that elicits approximately 20% of the maximal response (EC₂₀) to establish a stable baseline current.
-
Drug Application: Co-apply the GABA EC₂₀ concentration with increasing concentrations of Carisoprodol or meprobamate.
-
Data Acquisition: Record the potentiation of the GABA-evoked current at each drug concentration.
-
Data Analysis: Plot the percentage potentiation against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[2]
Protocol 2: In Vivo Assessment of Muscle Relaxant Properties using the Rotarod Test
This protocol is designed to evaluate the muscle relaxant effects of Carisoprodol or meprobamate in mice.
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
Rotarod apparatus (e.g., 3 cm diameter rod).
-
Vehicle (e.g., saline with 0.5% Tween 80).
-
Carisoprodol or meprobamate solutions for injection.
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.[7]
-
Training: Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for 2-3 trials on the day before testing, until they can remain on the rod for at least 180 seconds.
-
Baseline Measurement: On the test day, record the baseline latency to fall for each mouse on the rotarod, which is set to accelerate from 4 to 40 rpm over 300 seconds.[7]
-
Drug Administration: Administer the vehicle or different doses of Carisoprodol or meprobamate via i.p. injection.
-
Testing: At the time of peak drug effect (e.g., 30 minutes post-injection), place the mice back on the accelerating rotarod and record the latency to fall. A fall is registered when the mouse falls off the rod or passively rotates with the rod for two consecutive revolutions.[8]
-
Data Analysis: Compare the latency to fall between the vehicle-treated and drug-treated groups. A significant decrease in the time spent on the rod indicates muscle relaxant effects.
Protocol 3: In Vivo Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM) Test
This protocol describes the use of the EPM to assess the anxiolytic-like properties of Carisoprodol or meprobamate in rats.
Materials:
-
Male Wistar rats (250-300 g).
-
Elevated plus maze apparatus (two open arms, 50x12 cm; two closed arms, 50x12 cm with 50 cm high walls, elevated 50 cm from the floor).[9]
-
Video tracking software.
-
Vehicle and drug solutions for i.p. injection.
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carisoprodol Pharmacokinetics and Distribution in the Nucleus Accumbens Correlates with Behavioral Effects in Rats Independent from Its Metabolism to Meprobamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effects of meprobamate. Interactions with an opiate antagonist in Swiss and BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rotarod-Test for Mice [protocols.io]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Application Notes and Protocols for 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (CAS No. 25462-17-3) is a chemical intermediate, notably used in the synthesis of the muscle relaxant Carisoprodol.[1][2] As with any chemical reagent, proper handling, storage, and quality control are paramount to ensure the integrity of research and development activities, as well as the safety of laboratory personnel. These application notes provide detailed protocols for the safe handling, storage, and analytical assessment of this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its proper handling and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 25462-17-3 | [3] |
| Molecular Formula | C11H23NO3 | [3] |
| Molecular Weight | 217.31 g/mol | [3] |
| Boiling Point | 120-122 °C @ 0.4 Torr | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Flash Point | 157 °C | [4] |
| Refractive Index | 1.456 | [4] |
Handling and Safety Precautions
Due to the limited toxicological data available for this specific compound, it should be handled with the standard precautions for a potentially hazardous chemical.[3] The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and dispose of them properly after handling.
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
General Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Spill and Emergency Procedures
-
Minor Spills: In case of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., sand, vermiculite), and place it in a sealed container for disposal.
-
Major Spills: Evacuate the area and contact your institution's environmental health and safety department.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.
-
Storage and Stability
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Store in a cool place. | To minimize thermal degradation. |
| Atmosphere | Store in a dry, well-ventilated area. | To prevent hydrolysis from atmospheric moisture. |
| Container | Keep container tightly closed. | To prevent contamination and exposure to moisture and air. |
| Light | Store protected from light. | To prevent potential photodegradation. |
Incompatible Materials
To prevent hazardous reactions, do not store this compound with the following:
-
Acids
-
Acid chlorides
-
Acid anhydrides
-
Oxidizing agents
Experimental Protocols
The following are template protocols for the analytical assessment of this compound. These methods are based on common practices for the analysis of carbamate compounds and should be validated for this specific analyte before use.[2][7]
Protocol for Purity Assessment by HPLC (High-Performance Liquid Chromatography)
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: An HPLC system with a UV or Refractive Index (RI) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 10 mM potassium phosphate monobasic). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (to be determined by UV scan) or RI detection.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or mobile phase) in a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The purity can be calculated based on the relative peak areas.
Protocol for Identification and Impurity Profiling by GC-MS (Gas Chromatography-Mass Spectrometry)
Given that some carbamates can be thermally labile, GC conditions must be carefully optimized.[8][9]
-
Instrumentation: A GC-MS system.
-
Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: Start with a lower temperature (e.g., 200 °C) and optimize to prevent on-column degradation.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a full scan to identify the compound and any potential impurities based on their mass spectra.
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
Visualizations
Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of chemical intermediates.
Role in Carisoprodol Synthesis
This diagram illustrates the position of this compound as a key intermediate in one of the synthetic routes to Carisoprodol.[1]
References
- 1. scispec.co.th [scispec.co.th]
- 2. Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103641744A - Synthesis method of carisoprodol intermediate compound - Google Patents [patents.google.com]
- 5. thesafetygeek.com [thesafetygeek.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for the Purification of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, a key intermediate in the synthesis of the muscle relaxant Carisoprodol.[1] The protocols outlined below are based on general principles for the purification of carbamates and specific information gleaned from the synthesis of Carisoprodol and its intermediates.
Overview of Purification Techniques
The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude product. The primary techniques applicable to this compound are liquid-liquid extraction, column chromatography, and recrystallization. Due to the presence of a hydroxyl group and a carbamate moiety, the molecule is of moderate polarity.
Key Considerations:
-
Thermal Stability: Carbamates can be susceptible to thermal degradation. Therefore, it is advisable to use lower temperatures during purification steps like solvent evaporation.
-
pH Sensitivity: Carbamates may hydrolyze under strong acidic or basic conditions. Maintaining a near-neutral pH during aqueous washes is generally recommended.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the key parameters and expected outcomes for the different purification techniques. As specific literature data for this compound is limited, the values for yield and purity are indicative and will require experimental optimization.
| Technique | Principle | Typical Solvents/Reagents | Estimated Yield | Expected Purity | Scale | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning between immiscible liquids based on solubility | Organic: Ethyl acetate, Dichloromethane; Aqueous: Water, Brine | > 90% | 90-98% | Lab to Industrial | High throughput, good for removing water-soluble impurities | Limited separation of structurally similar impurities |
| Column Chromatography | Differential adsorption on a stationary phase | Stationary: Silica gel; Mobile: Hexane/Ethyl acetate gradient | 70-90% | > 99% | Lab to Pilot | High resolution, excellent for removing closely related impurities | Time-consuming, requires large solvent volumes, not ideal for large scale |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures | Single solvent: Isopropanol, Ethyl acetate; Solvent/Anti-solvent: Methanol/Water, Dichloromethane/Hexane | 60-85% | > 99.5% | Lab to Industrial | Cost-effective, can yield very high purity crystalline solid | Requires a solid crude product, potential for significant product loss in the mother liquor |
Experimental Protocols
This protocol is suitable for an initial cleanup of the crude product, particularly to remove inorganic salts and water-soluble byproducts. Patent literature suggests that a washing and drying procedure can yield the product as an oily substance with high purity (99.6%).[2]
Materials:
-
Crude this compound
-
Ethyl acetate
-
Deionized water
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in ethyl acetate (e.g., 10 mL of solvent per gram of crude material).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Brine Wash: Add an equal volume of brine to the organic layer, shake, and again discard the aqueous layer. This step helps to remove residual water from the organic phase.
-
Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., sodium sulfate). Swirl the flask and let it stand for 15-20 minutes.
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified product, likely as an oil.
This method is ideal for achieving very high purity by separating the target compound from structurally similar impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Analyze the crude product by TLC using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) to determine the separation conditions.
-
Column Packing: Prepare a silica gel slurry in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A suggested gradient could be from 10% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
If the crude product is a solid or can be solidified, recrystallization is a powerful technique for achieving high purity. For Carisoprodol, a related dicarbamate, a methanol/water system has been used for recrystallization, suggesting a similar system may be effective for its precursor.[3]
Materials:
-
Crude solid this compound
-
Methanol
-
Deionized water (as anti-solvent)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add deionized water to the hot solution with stirring until the solution becomes slightly turbid. Reheat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C).
Visualizations
Caption: General purification workflow options.
Caption: Liquid-liquid extraction workflow.
Caption: Column chromatography workflow.
References
Application Notes and Protocols for the Derivatization of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (Carisoprodol) for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, commonly known as carisoprodol, is a centrally acting skeletal muscle relaxant. Its principal active metabolite, meprobamate, also possesses pharmacological activity. Accurate and sensitive quantification of carisoprodol and meprobamate in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.
Direct analysis of these compounds by gas chromatography-mass spectrometry (GC-MS) can be challenging due to their limited volatility.[1] Derivatization is a chemical modification technique employed to enhance the volatility and thermal stability of analytes, thereby improving their chromatographic behavior and detection sensitivity.[1][2] This document provides detailed application notes and protocols for the derivatization of carisoprodol and meprobamate, with a primary focus on silylation, a robust and widely used method for GC-MS analysis.
Analytical Approaches: The Role of Derivatization
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for the analysis of carisoprodol and meprobamate without derivatization, GC-MS offers a valuable alternative, particularly when derivatization is employed to enhance analyte volatility and improve assay sensitivity.[1] GC-MS analysis of underivatized carisoprodol and meprobamate is possible but is often associated with a higher limit of detection.[1]
The most common derivatization technique for carisoprodol and meprobamate is silylation . This process involves the replacement of active hydrogen atoms in the hydroxyl and carbamate functional groups with a trimethylsilyl (TMS) group. The resulting TMS derivatives are more volatile and thermally stable, leading to improved peak shape and sensitivity in GC-MS analysis. The primary silylating agent used for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with a catalyst such as 1% trimethylchlorosilane (TMCS).
Experimental Protocols
Protocol 1: Trimethylsilyl (TMS) Derivatization of Carisoprodol and Meprobamate in Hair Samples
This protocol is adapted from a validated method for the simultaneous determination of carisoprodol and meprobamate in human hair.[3]
Materials:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Solvents: Distilled water, acetone, ethyl acetate
-
1.0 M Hydrochloric acid (HCl)
-
Solid-Phase Extraction (SPE) columns
-
Vortex mixer
-
Centrifuge
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation (Hair):
-
Wash 30 mg of hair with distilled water and acetone.
-
Cut the hair into small fragments (<1 mm).
-
Incubate the hair fragments in 1.0 M HCl overnight at 50°C for hydrolysis.
-
Adjust the pH of the hydrolyzed solution to 6.5.
-
-
Solid-Phase Extraction (SPE):
-
Extract the drugs from the hydrolyzed solution using an appropriate SPE column.
-
Elute the analytes from the SPE column.
-
-
Derivatization:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Add the derivatizing agent, BSTFA with 1% TMCS, to the dried extract.
-
Heat the mixture at 120°C for 30 minutes.[3]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized extract into the GC-MS system.[3]
-
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the validation of the TMS derivatization GC-MS method for the analysis of carisoprodol and meprobamate in hair.[3]
| Analyte | Linearity Range (ng/mg) | Correlation Coefficient (r²) | Limit of Detection (LOD) (ng/mg) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Carisoprodol | 0.5 - 10.0 | 0.995 | 0.13 | 1.5 - 9.3 | 3.9 - 6.2 | 91.5 - 93.1 |
| Meprobamate | 0.5 - 10.0 | 0.995 | 0.12 | 1.5 - 9.3 | 3.9 - 6.2 | 85.5 - 93.0 |
Visualizations
Derivatization and Analysis Workflow
Caption: Workflow for the derivatization and analysis of carisoprodol.
Silylation Reaction of Carisoprodol
Caption: Silylation reaction of carisoprodol.
Alternative Derivatization Approaches
While silylation is the most prominently documented derivatization method for carisoprodol, other reagents are used for the derivatization of carbamates in general, particularly in the analysis of pesticides. These include:
-
Acylation with Heptafluorobutyric Anhydride (HFBA): This method introduces a fluoroacyl group, which can enhance sensitivity in electron capture detection (ECD).
-
Derivatization with 9-Xanthydrol: This reagent has been used for the determination of carbamate pesticides in water samples.
The applicability and optimization of these alternative methods for the specific analysis of carisoprodol and meprobamate would require further investigation and validation.
Conclusion
Derivatization, particularly through silylation with BSTFA, is a critical step for the sensitive and reliable quantification of carisoprodol and its metabolite meprobamate by GC-MS. The provided protocol offers a validated starting point for researchers developing analytical methods for these compounds. The enhanced volatility and thermal stability of the TMS derivatives lead to improved chromatographic performance and lower detection limits, which are essential for various research, clinical, and forensic applications.
References
- 1. Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Simultaneous determination of carisoprodol and meprobamate in human hair using solid-phase extraction and gas chromatography/mass spectrometry of the trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (Carisoprodol) in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, commonly known as Carisoprodol, in neuropharmacology research. Carisoprodol is a centrally acting skeletal muscle relaxant that is metabolized to meprobamate, an active metabolite with anxiolytic and sedative properties.[1][2] Due to its mechanism of action, which involves the modulation of the GABA-A receptor, Carisoprodol and its metabolite are valuable tools for investigating GABAergic neurotransmission, anxiety, sedation, and motor control.[3][4][5] The compound this compound itself is an intermediate in the synthesis of Carisoprodol.
Mechanism of Action
Carisoprodol's neuropharmacological effects are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3][6] Both Carisoprodol and its active metabolite, meprobamate, act as positive allosteric modulators of the GABA-A receptor.[6][7] They bind to a site distinct from the GABA binding site, enhancing the effect of GABA by increasing the influx of chloride ions upon GABA binding.[4][6] This leads to hyperpolarization of the neuron, resulting in neuronal inhibition and producing sedative, anxiolytic, and muscle relaxant effects.[4][5] Studies have shown that Carisoprodol can directly gate the GABA-A receptor at higher concentrations, similar to barbiturates.[7]
Data Presentation
Pharmacokinetic Properties
The following table summarizes the key pharmacokinetic parameters of Carisoprodol and its active metabolite, meprobamate.
| Parameter | Carisoprodol | Meprobamate | Reference |
| Route of Administration | Oral | Oral (as metabolite of Carisoprodol) | [2] |
| Bioavailability | Rapidly absorbed | - | [2] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | 4 hours | [1] |
| Plasma Half-life (t1/2) | ~2 hours | ~10 hours | [1] |
| Metabolism | Hepatic (primarily by CYP2C19) | Hepatic | [1][2] |
| Elimination | Renal | Renal | [2] |
In Vitro Efficacy at GABA-A Receptors
This table presents the half-maximal effective concentration (EC50) values for Carisoprodol and meprobamate at different GABA-A receptor subunit combinations, demonstrating their potency as positive allosteric modulators.
| Compound | Receptor Subunit | EC50 (µM) | Reference |
| Carisoprodol | α1β2γ2 | 142 ± 13 | [7] |
| Meprobamate | α1β2γ2 | 28.6 ± 2.75 | [6] |
| Meprobamate | α2β2γ2 | 32.8 ± 1.81 | [6] |
| Meprobamate | α3β2γ2 | 34.8 ± 2.09 | [6] |
| Meprobamate | α5β2γ2 | 0.8 ± 0.23 | [6] |
In Vivo Behavioral Effects
The following table summarizes the effective doses (ED50) of Carisoprodol and meprobamate in common behavioral assays used to assess muscle relaxant, anxiolytic, and sedative properties in rodents.
| Compound | Behavioral Assay | Species | ED50 (mg/kg) | Reference |
| Carisoprodol | Drug Discrimination (vs. vehicle) | Rat | 46.5 | [8] |
| Meprobamate | Locomotor Activity (depression) | Mouse | ~100 | [7] |
Signaling Pathway Diagram
Caption: GABA-A Receptor Signaling Pathway modulated by Carisoprodol/Meprobamate.
Experimental Protocols
Protocol 1: In Vitro GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.
1. Membrane Preparation:
-
Euthanize adult rats and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard assay (e.g., Bradford assay). Store membrane preparations at -80°C.
2. Binding Assay:
-
The assay is performed in a final volume of 500 µL in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.
-
To determine total binding, add membrane preparation (50-100 µg of protein), [3H]-Muscimol (a GABA-A receptor agonist radioligand, final concentration 1-2 nM), and buffer.
-
To determine non-specific binding, add the same components as for total binding plus a high concentration of a non-labeled competitor (e.g., 100 µM GABA).
-
For competition experiments, add membrane preparation, [3H]-Muscimol, and varying concentrations of the test compound (e.g., Carisoprodol or meprobamate).
-
Incubate all tubes at 4°C for 30 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer.
-
Wash the filters three times with 5 mL of ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Protocol 2: In Vivo Assessment of Motor Coordination - Rotarod Test
This protocol is used to evaluate the muscle relaxant and sedative effects of Carisoprodol in rodents.[9][10][11]
1. Apparatus:
-
An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice) and fall sensors.
2. Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Training: Place each mouse on the rotarod rotating at a low constant speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds). Repeat this 2-3 times with an inter-trial interval of 15 minutes.
-
Testing:
-
Administer the test compound (e.g., Carisoprodol, 50-200 mg/kg, i.p.) or vehicle to the animals.
-
At a predetermined time after administration (e.g., 30 minutes), place the animal on the rotarod.
-
Start the rod rotating with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A trial can be ended if the animal falls or passively rotates with the rod for two consecutive revolutions.
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
3. Data Analysis:
-
The primary endpoint is the latency to fall (in seconds).
-
Compare the mean latency to fall between the drug-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 3: In Vivo Assessment of Anxiolytic-like Activity - Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[12][13][14]
1. Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor (e.g., 50 cm for rats). The maze is typically made of a non-reflective material.
2. Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test. The testing room should be dimly lit.
-
Administer the test compound (e.g., meprobamate, 50-150 mg/kg, i.p.) or vehicle.
-
At a specific time after administration (e.g., 30 minutes), place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute period.
-
Record the behavior of the animal using a video camera mounted above the maze.
3. Data Analysis:
-
The primary parameters measured are:
-
The number of entries into the open and closed arms.
-
The time spent in the open and closed arms.
-
-
Anxiolytic-like activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.
-
Other behavioral parameters such as total arm entries (a measure of locomotor activity) and head dips can also be analyzed.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) for data analysis.
Experimental Workflow Diagrams
Caption: In Vitro GABA-A Receptor Binding Assay Workflow.
Caption: In Vivo Behavioral Experiment Workflow.
References
- 1. Carisoprodol | C12H24N2O4 | CID 2576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carisoprodol - Wikipedia [en.wikipedia.org]
- 3. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 4. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 5. PathWhiz [pathbank.org]
- 6. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carisoprodol Pharmacokinetics and Distribution in the Nucleus Accumbens Correlates with Behavioral Effects in Rats Independent from Its Metabolism to Meprobamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomed-easy.com [biomed-easy.com]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. mmpc.org [mmpc.org]
- 12. Elevated plus maze protocol [protocols.io]
- 13. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Hydroxymethyl)-2-methylpentyl Isopropyl-carbamate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(hydroxymethyl)-2-methylpentyl isopropyl-carbamate, a key intermediate in the production of Carisoprodol.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are several established methods for the synthesis of this carbamate intermediate. The most common routes include:
-
Isocyanate Route: Reaction of 2-methyl-2-propyl-1,3-propanediol with isopropyl isocyanate. This is a direct approach but requires careful handling of the isocyanate.
-
Phosgene Route: A two-step process involving the reaction of 2-methyl-2-propyl-1,3-propanediol with phosgene to form a chloroformate intermediate, which is then reacted with isopropylamine.[2] This method is effective but involves the highly toxic phosgene.
-
Dioxanone Aminolysis Route: The ring-opening of 5-methyl-5-propyl-1,3-dioxan-2-one with isopropylamine. This is often considered a safer alternative to the phosgene route.
-
Formamide Route: A method described in patent literature involves the initial reaction of formic acid and isopropylamine to generate N-isopropyl formamide, which then reacts with 2-methyl-2-propyl-1,3-propanediol in the presence of a dehydrating agent.[3][4]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in carbamate synthesis can often be attributed to several factors:
-
Presence of Moisture: Isocyanates and chloroformates are highly sensitive to water. Moisture can lead to the formation of undesired byproducts such as symmetric ureas (from isocyanates) or hydrolysis of the starting material. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Side Reactions: Competing reactions can significantly reduce the yield of the desired carbamate. Common side reactions include the formation of allophanates (reaction of the carbamate product with another molecule of isocyanate) and the trimerization of isocyanates to form isocyanurates.
-
Steric Hindrance: The secondary hydroxyl group of the diol can exhibit steric hindrance, slowing down the reaction rate. The use of a suitable catalyst and optimization of reaction temperature can help overcome this.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or catalyst can all lead to reduced yields.
Q3: What are the white, insoluble precipitates that sometimes form in my reaction?
A3: A common white, insoluble precipitate observed, particularly when using the isocyanate route, is a symmetrically substituted urea, such as N,N'-diisopropylurea. This byproduct forms when isopropyl isocyanate reacts with water to generate isopropylamine, which then reacts with another molecule of isopropyl isocyanate. Strict anhydrous conditions are crucial to prevent its formation.
Q4: How can I purify the final product?
A4: Purification of this compound can typically be achieved through the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., toluene, hexane/ethyl acetate) can be effective in removing impurities.
-
Column Chromatography: For oily products or to remove closely related impurities, silica gel column chromatography is a standard purification technique. A gradient of ethyl acetate in hexane is often a good starting point for elution.
-
Aqueous Workup: Washing the reaction mixture with dilute acid, base, and brine can help remove unreacted starting materials and water-soluble byproducts before final purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield in Isocyanate-Based Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of desired carbamate with significant formation of a white precipitate. | Presence of moisture leading to the formation of N,N'-diisopropylurea. | 1. Ensure all glassware is thoroughly oven-dried before use. 2. Use anhydrous solvents. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Ensure the starting diol is dry. |
| Reaction is sluggish or stalls. | Steric hindrance of the secondary alcohol. Insufficient reaction temperature. | 1. Add a catalyst such as dibutyltin dilaurate (DBTDL) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). 2. Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor for side reactions. |
| Formation of multiple unidentified byproducts. | High reaction temperature or incorrect catalyst promoting side reactions like allophanate or isocyanurate formation. | 1. Lower the reaction temperature. 2. Use a milder catalyst or reduce the catalyst loading. 3. Add the isocyanate slowly to the reaction mixture to maintain a low concentration. |
Issue 2: Difficulties in Product Isolation and Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Product is an oil and difficult to crystallize. | The product may be inherently non-crystalline or contain impurities that inhibit crystallization. | 1. Attempt purification by silica gel column chromatography. 2. Try co-distillation with a high-boiling solvent under reduced pressure to remove volatile impurities. |
| Product is contaminated with unreacted starting diol. | Incomplete reaction or inefficient purification. | 1. Ensure the reaction has gone to completion by TLC or HPLC monitoring. 2. During aqueous workup, a dilute acid wash can help remove the more polar diol. 3. Optimize column chromatography conditions for better separation. |
| Product is discolored. | Presence of colored impurities, possibly from catalyst degradation or side reactions. | 1. Treat a solution of the crude product with activated carbon before filtration and concentration. 2. Ensure high-purity starting materials and solvents are used. |
Data Presentation
The following tables provide hypothetical but realistic data to illustrate the impact of various reaction parameters on the yield of this compound via the isocyanate route.
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | 25 | 24 | 35 |
| DBTDL (1%) | 25 | 6 | 85 |
| DBU (5%) | 25 | 8 | 78 |
| None | 60 | 8 | 55 |
| DBTDL (1%) | 60 | 2 | 92 |
Table 2: Effect of Solvent on Reaction Yield (with 1% DBTDL at 25°C)
| Solvent | Reaction Time (h) | Yield (%) |
| Dichloromethane (DCM) | 6 | 82 |
| Tetrahydrofuran (THF) | 6 | 85 |
| Toluene | 8 | 88 |
| Acetonitrile | 8 | 75 |
Experimental Protocols
Protocol 1: Synthesis via Isopropyl Isocyanate
This protocol describes the synthesis of this compound from 2-methyl-2-propyl-1,3-propanediol and isopropyl isocyanate using a tin catalyst.
Materials:
-
2-methyl-2-propyl-1,3-propanediol (1.0 eq)
-
Isopropyl isocyanate (1.05 eq)
-
Dibutyltin dilaurate (DBTDL) (0.01 eq)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methyl-2-propyl-1,3-propanediol and anhydrous toluene.
-
Add dibutyltin dilaurate to the stirred solution.
-
Dissolve isopropyl isocyanate in anhydrous toluene and add it to the dropping funnel.
-
Add the isopropyl isocyanate solution dropwise to the reaction mixture over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Synthesis via Dioxanone Aminolysis
This protocol outlines a safer alternative using the ring-opening of a cyclic carbonate.
Materials:
-
5-methyl-5-propyl-1,3-dioxan-2-one (1.0 eq)
-
Isopropylamine (1.5 eq)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-methyl-5-propyl-1,3-dioxan-2-one in methanol.
-
Add isopropylamine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel if necessary.
Visualizations
Caption: Workflow for the synthesis of this compound via the isocyanate route.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. This compound | 25462-17-3 [chemicalbook.com]
- 2. cdn.who.int [cdn.who.int]
- 3. CN103641744B - The synthetic method of carisoprodol intermediate compound - Google Patents [patents.google.com]
- 4. CN103641744A - Synthesis method of carisoprodol intermediate compound - Google Patents [patents.google.com]
Stability issues with 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound appears cloudy or has formed a precipitate. What could be the cause?
A1: Precipitate formation can be due to several factors:
-
Poor Solubility: The concentration of the compound may have exceeded its solubility limit in the chosen solvent. Carbamate solubility can be influenced by the solvent's polarity.
-
Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature during storage or experimentation can lead to precipitation.
-
pH-Dependent Solubility: While carbamates are generally neutral, significant pH shifts in the solution can affect the solubility of potential degradation products or interactions with other formulation components.
-
Degradation: The precipitate could be a less soluble degradation product. Carbamates can degrade, especially under basic conditions.
Troubleshooting Steps:
-
Verify Solubility: Check the literature for the solubility of this compound in your specific solvent system. Consider performing a solubility study.
-
Adjust Concentration: Try preparing a more dilute solution.
-
Control Temperature: Ensure the solution is maintained at a constant and appropriate temperature.
-
Buffer the Solution: If the application allows, use a buffer to maintain a stable pH.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.
Q2: I am observing a decrease in the concentration of this compound over time in my aqueous solution. What is the likely cause?
A2: A decrease in concentration over time strongly suggests chemical instability, with hydrolysis being the most probable degradation pathway for carbamates in aqueous solutions.[1][2] The stability of carbamates is significantly influenced by pH and temperature.
-
Base-Catalyzed Hydrolysis: Carbamates are susceptible to hydrolysis, particularly under basic (high pH) conditions.[2] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate group.
-
Acid-Catalyzed Hydrolysis: While generally more stable in acidic to neutral conditions, some carbamates can undergo hydrolysis at very low pH.
-
Enzymatic Degradation: If the solution contains biological components (e.g., cell lysates, serum), esterases or other enzymes may be present that can catalyze the hydrolysis of the carbamate bond.[1]
Troubleshooting Steps:
-
pH Control: The most critical factor to control is pH. Prepare your solutions in a buffer system appropriate for your experiment, preferably in the neutral to slightly acidic range (pH 4-7) for enhanced stability.
-
Temperature Control: Store solutions at lower temperatures (e.g., 2-8 °C or frozen) to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles.
-
Use Aprotic Solvents: If your experimental design permits, consider using aprotic organic solvents (e.g., DMSO, DMF) for stock solutions, where hydrolytic degradation is minimized.
-
Prepare Fresh Solutions: For sensitive experiments, prepare solutions of this compound immediately before use.
Q3: What are the expected degradation products of this compound in an aqueous solution?
A3: The hydrolysis of the carbamate bond is the primary degradation pathway. This reaction would yield isopropylamine, 2-(hydroxymethyl)-2-methylpentan-1-ol, and carbon dioxide.[2][3] Under certain conditions, particularly with primary amines, an isocyanate intermediate can be formed during base-catalyzed hydrolysis.[2]
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate the impact of pH and temperature on degradation. This data is for illustrative purposes only and should be confirmed experimentally.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C.
| pH | Half-life (t½) in hours (Hypothetical) | Degradation Rate Constant (k) in h⁻¹ (Hypothetical) |
| 4.0 | 2500 | 0.00028 |
| 7.0 | 1800 | 0.00039 |
| 9.0 | 150 | 0.00462 |
| 11.0 | 10 | 0.06931 |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.4.
| Temperature (°C) | Half-life (t½) in hours (Hypothetical) | Degradation Rate Constant (k) in h⁻¹ (Hypothetical) |
| 4 | 4500 | 0.00015 |
| 25 | 1500 | 0.00046 |
| 37 | 500 | 0.00139 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for quantifying the concentration of this compound over time to assess its stability.
Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other appropriate buffer components)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in acetonitrile (or a suitable solvent) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (for stability study):
-
Prepare a solution of the compound at a known concentration in the desired buffer or solvent system.
-
Incubate the solution under the desired conditions (e.g., specific pH and temperature).
-
At each time point, withdraw an aliquot and dilute it with the mobile phase to a concentration within the calibration range.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm (this may need to be optimized)
-
Gradient Elution (Example):
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (equilibration)
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the compound in the stability samples at each time point using the calibration curve.
-
Plot the concentration versus time to determine the degradation kinetics.
-
Visualizations
Caption: General hydrolytic degradation pathway of the carbamate.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Troubleshooting HPLC Separation of Carbamate Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC separation of carbamate isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for the successful HPLC separation of carbamate isomers?
A1: The most critical factors are the choice of the chiral stationary phase (CSP) and the optimization of the mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad applicability for the enantioseparation of various compounds, including carbamates.[1] The mobile phase, including the organic modifier, additives, and pH, plays a crucial role in achieving selectivity and resolution.[2][3]
Q2: How do I choose the appropriate chiral stationary phase (CSP) for my carbamate isomers?
A2: The selection of a CSP is often an empirical process.[3][4] A good starting point is to screen several polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) coatings.[5] The chemical structure of your carbamate isomers, including the presence of aromatic rings and hydrogen-bonding groups, will influence the interactions with the CSP and guide your selection.[6]
Q3: What are the typical mobile phases used for the separation of carbamate isomers?
A3: Both normal-phase and reversed-phase chromatography can be employed. Normal-phase, using non-polar solvents like hexane mixed with an alcohol (e.g., isopropanol or ethanol), is very common for chiral separations on polysaccharide CSPs.[4][6] Reversed-phase, with polar mobile phases like water/acetonitrile or water/methanol, is also utilized, especially with modern immobilized CSPs that are compatible with a wider range of solvents.[4][7]
Q4: Can temperature be used to optimize the separation of carbamate isomers?
A4: Yes, temperature is a critical parameter that can significantly impact selectivity in chiral HPLC. Adjusting the column temperature can alter the thermodynamics of the interaction between the isomers and the CSP, which can improve resolution.[8] It is recommended to evaluate a range of temperatures (e.g., 15°C to 40°C) during method development.[4]
Q5: What are mobile phase additives, and are they necessary for carbamate isomer separation?
A5: Mobile phase additives are small amounts of acids or bases added to the mobile phase to improve peak shape and selectivity, particularly for ionizable compounds. For basic carbamates, an amine like diethylamine (DEA) might be added, while for acidic compounds, an acid like trifluoroacetic acid (TFA) can be beneficial.[4][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor or No Resolution of Isomers
Q: My chromatogram shows a single peak or poorly resolved peaks for my carbamate isomers. What are the potential causes and how can I improve the resolution?
A: Poor resolution is a common challenge in isomer separations and typically indicates a lack of differential interaction between the isomers and the stationary phase.
Potential Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for your specific isomers.
-
Solution: Screen a variety of polysaccharide-based CSPs with different selectivities.[1]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition may not be providing adequate selectivity.
-
Solution:
-
Adjust Organic Modifier Ratio: Systematically vary the percentage of the alcohol (e.g., isopropanol, ethanol) in your normal-phase mobile phase.
-
Switch Organic Modifier: If using isopropanol, try ethanol, or vice versa, as this can alter selectivity.
-
Add a Modifier: For ionizable carbamates, add a small amount (e.g., 0.1%) of an acidic or basic modifier to the mobile phase.[4]
-
-
-
Incorrect Temperature: The column temperature may not be optimal for the separation.
-
Solution: Evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves resolution.
-
-
Flow Rate Too High: A high flow rate can reduce the time for interactions to occur.
-
Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to potentially increase resolution.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: The peaks for my carbamate isomers are tailing or fronting. What could be the cause and how can I fix it?
A: Poor peak shape can compromise the accuracy of your results. Peak tailing is often due to secondary interactions, while fronting can be a sign of column overload.
Potential Causes and Solutions for Peak Tailing:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on the silica support of the stationary phase can interact with basic analytes, causing tailing.
-
Column Contamination: The column or guard column may be contaminated.
-
Solution: Flush the column with a strong solvent or replace the guard column.[4]
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
Potential Causes and Solutions for Peak Fronting:
-
Column Overload: This is a common cause of peak fronting.
-
Solution: Dilute your sample and inject a smaller amount.[4]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
Issue 3: Unstable or Shifting Retention Times
Q: I am observing a drift in the retention times of my carbamate isomers from one injection to the next. What is causing this instability?
A: Fluctuating retention times can indicate a problem with the stability of the HPLC system or the method conditions.
Potential Causes and Solutions:
-
Inconsistent Mobile Phase Composition: Inaccuracies in preparing the mobile phase can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a gradient, ensure the pump is functioning correctly.[10]
-
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times.[8]
-
Solution: Use a column oven to maintain a constant and controlled temperature for the column.
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.
-
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause an inconsistent flow rate.
-
Solution: Degas the mobile phase and purge the pump to remove any air bubbles. If the problem persists, the check valves may need to be cleaned or replaced.
-
Experimental Protocols
Protocol: Chiral HPLC Method Development for Carbamate Isomers
This protocol outlines a systematic approach to developing a separation method for carbamate enantiomers using a polysaccharide-based chiral stationary phase.
-
CSP Screening:
-
Select 2-3 polysaccharide-based chiral columns with different selectivities (e.g., cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate)).
-
Prepare a stock solution of your carbamate isomer mixture in a suitable solvent (e.g., mobile phase).
-
For each column, perform an initial screening run using a standard mobile phase, such as 90:10 (v/v) n-hexane/isopropanol.[6]
-
If your carbamate is acidic or basic, add 0.1% of an appropriate modifier (e.g., TFA for acidic, DEA for basic) to the mobile phase.[6]
-
-
Mobile Phase Optimization:
-
Once partial separation is achieved on a particular CSP, optimize the mobile phase composition.
-
Systematically adjust the ratio of the alcohol modifier in 2-5% increments (e.g., 95:5, 90:10, 85:15 n-hexane/isopropanol) to find the optimal selectivity.
-
If resolution is still not satisfactory, try switching the alcohol modifier (e.g., to ethanol).
-
-
Temperature Optimization:
-
Evaluate the effect of temperature on the separation.
-
Set the column oven to different temperatures (e.g., 15°C, 25°C, and 40°C) and analyze the sample at each temperature to determine the optimal condition for resolution.[4]
-
-
Flow Rate Optimization:
-
If the peaks are well-separated but broad, you may be able to increase the flow rate to shorten the analysis time.
-
If the peaks are not baseline resolved, try decreasing the flow rate (e.g., to 0.5 mL/min) to improve resolution.
-
Data Presentation
Table 1: Example Starting Conditions for HPLC Separation of Carbamate Pesticides
| Parameter | Condition | Reference |
| Column | C18 Intersil 5 µm (250 x 4.6 mm) | [5] |
| Mobile Phase | Water/Acetonitrile (33/67, v/v) | [5] |
| Flow Rate | 1 mL/min | [5] |
| Temperature | 28.5 °C | [5] |
| Detection | UV at 205 nm | [5] |
Table 2: Example Gradient Conditions for HPLC-DAD Analysis of Carbamate Pesticides
| Time (min) | % Phase A (Water) | % Phase B (Acetonitrile) |
| 0 | 80 | 20 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 38 | 80 | 20 |
| 48 | 80 | 20 |
(Source: Adapted from a study on the multi-residue determination of methyl-carbamate pesticides)
Mandatory Visualizations
Caption: Troubleshooting workflow for poor HPLC separation of isomers.
Caption: Troubleshooting guide for common peak shape problems in HPLC.
References
- 1. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Synthesis of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic routes start from 2-methyl-2-propyl-1,3-propanediol. The first route involves the formation of a chloroformate intermediate by reacting the diol with phosgene, followed by a reaction with isopropylamine. A second common route is the direct reaction of the diol with isopropyl isocyanate, often in the presence of a catalyst.
Q2: What are the major impurities I should be aware of during this synthesis?
A2: Key impurities include unreacted starting materials (2-methyl-2-propyl-1,3-propanediol), the dicarbamate analogue (Carisoprodol), and process-related side products. A notable impurity is an olefinic species, Carbamic acid 2-isopropylcarbamoyloxymethyl-2-methyl-pent-3-enyl ester, which can form at levels of approximately 0.14%.[1] Other potential impurities include symmetrical ureas (from isocyanate side reactions) and N-alkylation products.
Q3: How can I monitor the progress of the reaction and the impurity profile?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the reaction.[2][3] Given that the analyte has a weak chromophore, detection at low wavelengths (e.g., ~200 nm) may be necessary.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but thermal degradation of the carbamate in the injector port can be a challenge.[2]
Q4: What are the general strategies for minimizing impurity formation?
A4: Key strategies include:
-
Control of Stoichiometry: Precise control over the molar ratios of reactants is crucial to avoid side reactions.
-
Temperature Control: Maintaining the recommended reaction temperature is critical to prevent the formation of degradation products and other side products.
-
Anhydrous Conditions: For reactions involving isocyanates or chloroformates, the exclusion of moisture is essential to prevent the formation of urea-based impurities.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purification: Effective purification of the crude product, for instance by recrystallization, is vital to remove final traces of impurities.[1]
Troubleshooting Guides
Issue 1: High Levels of Unreacted 2-Methyl-2-propyl-1,3-propanediol
| Possible Cause | Suggested Solution |
| Insufficient amount of carbamoylating agent (isopropyl isocyanate or chloroformate intermediate). | Ensure accurate measurement of the carbamoylating agent. A slight excess (e.g., 1.05-1.1 equivalents) may be required to drive the reaction to completion. |
| Low reaction temperature or insufficient reaction time. | Monitor the reaction progress using HPLC. If the reaction stalls, consider a modest increase in temperature or extending the reaction time. |
| Inefficient mixing. | Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if the starting materials have different solubilities. |
| Catalyst deactivation (if applicable). | If a catalyst is used, ensure it is fresh and active. For base catalysts, ensure they have not been neutralized by acidic impurities. |
Issue 2: Formation of the Dicarbamate Byproduct (Carisoprodol)
| Possible Cause | Suggested Solution |
| Excess of the carbamoylating agent. | Carefully control the stoichiometry to use only a slight excess of the carbamoylating agent. Adding the agent portion-wise can also help to control the reaction. |
| Reaction temperature is too high. | High temperatures can favor the formation of the dicarbamate. Maintain the reaction at the recommended temperature. |
| Prolonged reaction time. | Once the formation of the desired monocarbamate has plateaued (as determined by HPLC), proceed with the work-up to avoid further reaction to the dicarbamate. |
Issue 3: Presence of the Olefin Impurity (Carbamic acid 2-isopropylcarbamoyloxymethyl-2-methyl-pent-3-enyl ester)
| Possible Cause | Suggested Solution |
| Dehydration side reaction under acidic or high-temperature conditions. | Avoid acidic conditions and high temperatures during the reaction and work-up. The use of a non-acidic catalyst or a base to neutralize any acidic byproducts is recommended. |
| Impurities in the starting diol. | Ensure the purity of the 2-methyl-2-propyl-1,3-propanediol starting material. |
| Ineffective purification. | This impurity may be difficult to remove by standard chromatography. Recrystallization of the final product is often an effective method for its removal.[1] |
Quantitative Data on Impurity Control
The following table provides illustrative data on how reaction parameters can influence the impurity profile. Note: This data is for illustrative purposes to demonstrate trends and may not represent actual experimental results.
| Parameter | Condition A | Purity of Target Molecule (%) | Dicarbamate Impurity (%) | Olefin Impurity (%) |
| Temperature | 25°C | 95 | 3 | 0.1 |
| 50°C | 92 | 6 | 0.2 | |
| 80°C | 85 | 12 | 0.5 | |
| Equivalents of Isocyanate | 1.05 | 96 | 2 | 0.1 |
| 1.2 | 93 | 5 | 0.1 | |
| 1.5 | 88 | 10 | 0.1 | |
| Catalyst | None | 90 (at 24h) | 2 | 0.1 |
| Triethylamine | 97 (at 8h) | 1.5 | 0.1 | |
| Dibutyltin dilaurate | 98 (at 4h) | 1 | 0.1 |
Experimental Protocols
Protocol 1: Synthesis via Isopropyl Isocyanate
This protocol is designed to favor the formation of the monocarbamate and minimize side reactions.
Materials:
-
2-Methyl-2-propyl-1,3-propanediol
-
Isopropyl isocyanate
-
Anhydrous Toluene
-
Triethylamine (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-methyl-2-propyl-1,3-propanediol (1.0 eq) in anhydrous toluene, add triethylamine (0.1 eq, optional).
-
Slowly add isopropyl isocyanate (1.05 eq) dropwise at room temperature under an inert atmosphere.
-
Monitor the reaction by HPLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble (e.g., ethyl acetate).
-
Slowly add a solvent in which the product is poorly soluble (an anti-solvent, e.g., hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Visualizations
Caption: Impurity formation pathways in the synthesis.
Caption: A logical workflow for troubleshooting impurities.
References
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during experiments and storage?
Based on the general chemical properties of carbamates, the primary factors that can lead to the degradation of this compound are:
-
pH: Carbamates are susceptible to hydrolysis, particularly under acidic or basic conditions.[1]
-
Temperature: Elevated temperatures can significantly accelerate both hydrolytic and thermal degradation pathways.[1]
-
Light: Exposure to ultraviolet (UV) light can provide the energy to initiate photolytic degradation.[1]
-
Presence of Water: As a key reactant in hydrolysis, the presence of water can facilitate the breakdown of the carbamate linkage.[1]
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can degrade the molecule.[1]
Q2: What are the potential degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented, based on general carbamate chemistry, potential degradation products could include:
-
Hydrolysis Products: Isopropylamine, 2-(hydroxymethyl)-2-methylpentan-1-ol, and carbon dioxide are likely products resulting from the cleavage of the carbamate ester bond.
-
Oxidation Products: Oxidation of the primary alcohol group could lead to the formation of the corresponding aldehyde or carboxylic acid.
Q3: What are the recommended storage conditions to minimize the degradation of this compound?
To ensure the stability of your samples, we recommend the following storage conditions. Always refer to the supplier's safety data sheet (SDS) for any specific recommendations.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Minimizes thermal degradation and slows down hydrolytic processes. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[1] | Minimizes oxidation and interaction with atmospheric moisture.[1] |
| Light | Protect from light by using an amber vial or storing in the dark.[1] | Prevents photolytic degradation.[1] |
| Container | Use a tightly sealed, non-reactive container (e.g., glass).[1] | Prevents exposure to air and moisture and avoids reaction with the container material.[1] |
Q4: How can I detect degradation in my this compound sample?
Signs of degradation can be observed through both physical and analytical changes:
-
Physical Changes: A noticeable change in color, the appearance of precipitates, or a change in the clarity of a solution can indicate degradation.[1]
-
Analytical Characterization: The most reliable method is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] The appearance of new peaks in the chromatogram, a decrease in the peak area of the parent compound, or a shift in the retention time can all signify degradation.[1] A change in the pH of a solution may also be an indicator.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram | Sample degradation due to improper storage or handling. | 1. Review storage conditions (temperature, light, atmosphere). 2. Prepare fresh samples and analyze immediately. 3. Perform a forced degradation study to identify potential degradation product peaks. |
| Low assay value or recovery | Degradation during sample preparation or analysis. | 1. Minimize sample processing time. 2. Ensure the pH of all solutions is near neutral. 3. Lower the temperature of the autosampler.[3] |
| Inconsistent results between replicates | Non-homogenous sample or ongoing degradation. | 1. Ensure the sample is fully dissolved and mixed before analysis. 2. Analyze samples as quickly as possible after preparation. 3. Check for and eliminate sources of contamination. |
| Precipitate formation in solution | Poor solubility or degradation product precipitation. | 1. Verify the appropriate solvent and concentration. 2. Filter the solution before analysis. 3. Analyze the precipitate to determine if it is a degradation product. |
Experimental Protocols
1. Stability Study Protocol
This protocol outlines a general workflow for conducting a stability study to assess the degradation of this compound under various conditions.
-
Objective: To determine the stability of the compound under specific conditions (e.g., temperature, pH, light) over time.
-
Methodology:
-
Sample Preparation: Prepare multiple identical samples of the compound in the desired matrix (e.g., solution, solid form).
-
Stress Conditions: Expose the samples to different environmental conditions. For example:
-
Temperature: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C).
-
pH: Prepare solutions at different pH values (e.g., acidic, neutral, basic).
-
Light: Expose samples to UV light and compare with samples stored in the dark.
-
-
Time Points: Analyze the samples at predetermined time intervals (e.g., T=0, 24h, 48h, 1 week).
-
Analysis: Use a validated stability-indicating analytical method, such as HPLC, to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation rate.
-
2. Analytical Method for Degradation Analysis using HPLC
This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and its potential degradation products. Method optimization will be required for specific applications.
| Parameter | Typical Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Gradient Program | Start with a low percentage of acetonitrile and ramp up. For example, 5% to 95% Acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A general workflow for conducting a stability study.
Caption: Troubleshooting logic for unexpected chromatographic peaks.
References
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate and other related carbamate compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample apart from the analyte of interest.[1][2] These can include salts, lipids, proteins, and other endogenous or exogenous compounds.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This interference can lead to either a decrease in the analyte signal, known as ion suppression, or an increase in the signal, termed ion enhancement.[2][3][4] These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][3]
Q2: What are the common indicators of matrix effects in my analysis of this compound?
A2: Common signs that may suggest matrix effects are impacting your assay include:
-
Poor reproducibility of results, especially in quality control (QC) samples.[4]
-
Inaccurate quantification and non-linear calibration curves.[4]
-
A noticeable decrease in the sensitivity of the assay.[4]
-
Inconsistent peak areas for the analyte when analyzing samples from different biological lots.[4]
-
Peak shape distortion, such as broadening or tailing.[5]
Q3: How can I definitively identify and quantify matrix effects in my analysis?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative technique to pinpoint the regions in the chromatogram where ion suppression or enhancement occurs.[3][4] A solution of your analyte is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal of the infused analyte indicates the presence of matrix effects at that specific retention time.[3][4]
-
Quantitative Assessment (Post-Extraction Spike Method): This method quantifies the extent of matrix effects.[6] It involves comparing the response of the analyte in a clean solvent (neat solution) to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.[4] The matrix factor (MF) is calculated as follows:
-
MF = (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
Troubleshooting Guide
Issue 1: Poor reproducibility and high variability in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects between different sample preparations or different biological matrix lots.[4] Endogenous components like phospholipids are known to cause significant matrix effects.[7]
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering matrix components.[1][6] Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][6]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the interfering matrix components.[1][3] This could involve changing the mobile phase composition, gradient profile, or using a different type of analytical column.[4]
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate and reproducible quantification.[2][3]
-
Issue 2: Low sensitivity and inability to reach the desired limit of quantification (LOQ).
-
Possible Cause: Significant ion suppression is reducing the analyte signal.[8] This is a common issue in complex biological matrices where co-eluting compounds compete with the analyte for ionization.[1][2]
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: Implement a more effective sample preparation method to remove the interfering compounds. Techniques like HybridSPE, which specifically target phospholipids, can be very effective for plasma and serum samples.[7][9]
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.[3]
-
Optimize Ion Source Parameters: Adjust the mass spectrometer's ion source settings, such as temperature and gas flows, to potentially minimize the impact of matrix components on the ionization of your analyte.[1]
-
Issue 3: Inaccurate quantification and calibration curve non-linearity.
-
Possible Cause: The matrix effect is not consistent across the range of concentrations used for the calibration curve, or the chosen internal standard is not adequately compensating for the matrix effect.
-
Troubleshooting Steps:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples.[2] This helps to ensure that the calibrators and the samples experience similar matrix effects, leading to more accurate quantification.[2]
-
Evaluate Internal Standard Performance: If using an internal standard, ensure it is co-eluting with the analyte and behaving similarly in the ion source. A stable isotope-labeled internal standard is the most effective choice.[2][3]
-
Standard Addition: For particularly challenging matrices, the method of standard addition can be employed. This involves adding known amounts of the analyte to the actual samples to create a calibration curve within each sample, thereby correcting for matrix effects specific to that sample.[3]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at low, medium, and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix using your established sample preparation protocol. Spike the analyte at the same low, medium, and high concentrations into the final extracted matrix.[4]
-
-
Analyze the samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each concentration level and each matrix lot.
-
Calculate the Coefficient of Variation (CV) of the MF across the different matrix lots to assess the consistency of the matrix effect. A CV of <15% is generally considered acceptable.
Protocol 2: Comparison of Sample Preparation Techniques
-
Select at least three different sample preparation methods (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction).
-
Spike a known concentration of this compound into the biological matrix.
-
Process the spiked samples using each of the selected methods.
-
Analyze the final extracts by LC-MS/MS.
-
Compare the methods based on:
-
Analyte Recovery: The percentage of the analyte recovered after the extraction process.
-
Matrix Effect: Quantify the matrix effect for each method as described in Protocol 1.
-
Process Efficiency: A combination of recovery and matrix effect.
-
Reproducibility: The consistency of the results across replicate preparations.
-
Data Presentation
Table 1: Quantitative Assessment of Matrix Effect
| Matrix Lot | Low Conc. MF | Mid Conc. MF | High Conc. MF |
| Lot 1 | 0.75 | 0.78 | 0.80 |
| Lot 2 | 0.80 | 0.82 | 0.85 |
| Lot 3 | 0.72 | 0.75 | 0.79 |
| Lot 4 | 0.81 | 0.83 | 0.86 |
| Lot 5 | 0.77 | 0.79 | 0.81 |
| Lot 6 | 0.79 | 0.81 | 0.84 |
| Mean | 0.77 | 0.80 | 0.83 |
| %CV | 4.5% | 3.8% | 3.6% |
Table 2: Comparison of Sample Preparation Methods
| Method | Analyte Recovery (%) | Matrix Factor (MF) | Process Efficiency (%) | Reproducibility (%RSD) |
| Protein Precipitation | 95 | 0.65 | 61.75 | 8.2 |
| Liquid-Liquid Extraction | 85 | 0.85 | 72.25 | 5.1 |
| Solid-Phase Extraction | 90 | 0.95 | 85.5 | 3.5 |
Visualizations
Caption: Workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.
Caption: Simplified mechanism of ion suppression in the ESI source.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. selectscience.net [selectscience.net]
Technical Support Center: Chromatographic Analysis of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended chromatographic conditions for analyzing this compound?
A1: For initial method development, a reverse-phase HPLC method is recommended. Start with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water. The specific starting conditions will depend on the instrumentation and column dimensions, but a good starting point is a linear gradient from 20% to 80% acetonitrile over 20 minutes.
Q2: My peak for this compound is showing significant tailing. What are the common causes and solutions?
A2: Peak tailing for carbamate compounds is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analyte.
-
Solution: Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column). Adding a small amount of a competitive base, like triethylamine (0.1-0.5%), to the mobile phase can also mitigate these interactions.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.
-
Solution: Adjust the mobile phase pH. For carbamates, a slightly acidic pH (e.g., adding 0.1% formic acid) can often improve peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Q3: I am observing poor resolution between my target analyte and an impurity. How can I improve the separation?
A3: Improving resolution requires optimizing several chromatographic parameters.
-
Mobile Phase Composition: Adjust the gradient slope or switch to an isocratic elution with an optimized solvent ratio.
-
Stationary Phase: Try a column with a different selectivity (e.g., a phenyl-hexyl or a biphenyl column).
-
Temperature: Increasing the column temperature can sometimes improve efficiency and resolution, but it can also decrease retention time.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the run time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions | Add 0.1% formic acid or 0.1% triethylamine to the mobile phase. | Improved peak symmetry (reduced tailing). |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). | Restoration of peak shape. |
| Sample Overload | Dilute the sample or reduce the injection volume. | Sharper, more symmetrical peaks. |
| Inappropriate Solvent | Ensure the sample is dissolved in the mobile phase or a weaker solvent. | Elimination of peak fronting or splitting. |
Issue 2: Low Resolution/Co-elution
| Parameter to Adjust | Action | Rationale |
| Gradient Slope | Decrease the gradient slope (e.g., from a 5-95% B in 10 min to 5-95% B in 20 min). | Allows more time for the separation of closely eluting compounds. |
| Mobile Phase Strength | Decrease the percentage of the strong solvent (e.g., acetonitrile) in an isocratic method. | Increases retention and can improve separation. |
| Stationary Phase Chemistry | Switch from a C18 to a Phenyl-Hexyl or a Polar-Embedded column. | Provides different selectivity based on analyte properties. |
| Temperature | Decrease the column temperature in 5°C increments. | May increase retention and improve resolution for some compounds. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for Resolution Enhancement
This protocol provides a starting point for developing a high-resolution method for this compound.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detector: UV at 210 nm
Visualizations
Caption: A workflow for troubleshooting poor chromatographic resolution.
Side reactions in the synthesis of Carisoprodol from its intermediate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Carisoprodol from its intermediate, 2-methyl-2-propyl-1,3-propanediol (MPPD).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce Carisoprodol from 2-methyl-2-propyl-1,3-propanediol (MPPD)?
A1: The primary synthetic pathways involve the reaction of MPPD with a carbonylating agent to form a carbamate intermediate, which is then further reacted to yield Carisoprodol. The most common methods include:
-
Phosgene Route: MPPD is reacted with phosgene, followed by reaction with isopropylamine and then a source of ammonia (like urethane or sodium cyanate) to form the dicarbamate structure.[1][2]
-
Dimethyl Carbonate Route: MPPD is condensed with dimethyl carbonate in the presence of a base.[3]
-
Urea Route: MPPD is reacted with urea, often in the presence of a metal oxide catalyst, to form a cyclic intermediate which is then aminolyzed with isopropylamine.
Q2: What are the major side products and impurities encountered during Carisoprodol synthesis?
A2: Several process-related impurities and degradation products can form. Key impurities include:
-
Carbamic acid 2-isopropylcarbamoyloxymethyl-2-methyl-pent-3-enyl ester: An olefinic impurity that has been consistently observed at levels of around 0.14%.[3]
-
European Pharmacopoeia (EP) Impurities:
-
Other Impurities: Decarboxamide Meprobamate and Dehydro Carisoprodol have also been reported.[7]
Q3: How can I detect and quantify these impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the identification and quantification of Carisoprodol and its impurities.[3][8] Due to Carisoprodol's lack of a strong UV chromophore, methods may employ refractive index detection or UV detection at low wavelengths (e.g., 200 nm).[2][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Carisoprodol.
Issue 1: High Levels of the Olefin Impurity (Carbamic acid 2-isopropylcarbamoyloxymethyl-2-methyl-pent-3-enyl ester)
-
Possible Cause: The presence of a triol impurity, 2-hydroxymethyl-2-methyl-pentane-1,3-diol, in the starting material (MPPD) is a likely cause. This triol can undergo simultaneous bis-carbamylation and dehydration under the reaction conditions to form the olefinic impurity.[3]
-
Troubleshooting Steps:
-
Analyze Starting Material: Screen the 2-methyl-2-propyl-1,3-propanediol (MPPD) starting material for the presence of the triol impurity using a suitable analytical method like Gas Chromatography (GC).
-
Purify Starting Material: If the triol impurity is detected, purify the MPPD before use. Purification can be achieved through recrystallization or column chromatography.
-
Optimize Reaction Conditions: High temperatures may promote the dehydration reaction. If possible, explore lower reaction temperatures to minimize the formation of this byproduct.
-
Issue 2: Presence of Unreacted Starting Material (Impurity C) and Mono-carbamate Intermediate (Impurity A)
-
Possible Cause: Incomplete reaction due to insufficient reaction time, inadequate temperature, or inefficient mixing. The stoichiometry of the reagents can also play a crucial role.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction progress using in-process controls (e.g., TLC or HPLC) and ensure the reaction is driven to completion.
-
Optimize Temperature: Gradually increase the reaction temperature to enhance the reaction rate, while being mindful of potential side reactions.
-
Ensure Efficient Mixing: Use appropriate stirring or agitation to ensure a homogeneous reaction mixture.
-
Adjust Stoichiometry: Ensure the carbamylating agent (e.g., urea, dimethyl carbonate) is used in an appropriate molar excess to drive the reaction forward.
-
Issue 3: Formation of Meprobamate (Impurity D)
-
Possible Cause: Meprobamate is a known metabolite of Carisoprodol and can also be a process-related impurity.[1][9] Its formation during synthesis might be due to side reactions involving the carbamoylation of the primary hydroxyl groups of MPPD without the N-isopropylation.
-
Troubleshooting Steps:
-
Control Reagent Addition: In multi-step syntheses, ensure the complete consumption of the first carbamoylating agent before the introduction of the isopropylamine to direct the reaction towards the desired product.
-
Purification: Meprobamate can be separated from Carisoprodol through recrystallization or chromatography.
-
Data Presentation
The following table summarizes the impact of reaction conditions on the synthesis of a Carisoprodol intermediate using urea, as described in a Chinese patent.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Metal Oxide (ZnO) | - | Metal Oxide (ZnO) |
| Solvent | Toluene | Toluene | Benzene |
| Temperature | 110 °C | Reflux | 85-155 °C |
| Yield | 82% | - | - |
| Observed Byproducts | Ammonia | - | - |
Note: This data is based on available patent literature and may not represent fully optimized conditions. Further experimentation is recommended.
Experimental Protocols
Synthesis of Carisoprodol via the Urea Route (Illustrative Protocol)
This protocol is a general representation based on available literature and should be adapted and optimized for specific laboratory conditions.
-
Step 1: Synthesis of 5-methyl-5-propyl-1,3-dioxane-2-one (Impurity B)
-
In a reaction vessel equipped with a stirrer, condenser, and thermometer, charge 2-methyl-2-propyl-1,3-propanediol (MPPD) and urea in a suitable solvent (e.g., toluene).
-
Add a metal oxide catalyst, such as zinc oxide (ZnO), which has been pre-activated at high temperature (450-500 °C).
-
Heat the mixture to reflux (approximately 85-155 °C) and monitor the evolution of ammonia gas.
-
Continue the reaction until the starting material is consumed (monitored by TLC or HPLC).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
The filtrate containing the cyclic intermediate is carried forward to the next step.
-
-
Step 2: Synthesis of (2RS)-2-(Hydroxymethyl)-2-methylpentyl (1-methylethyl)carbamate (Impurity A)
-
To the filtrate from Step 1, add isopropylamine.
-
Stir the reaction mixture at a controlled temperature until the aminolysis is complete.
-
-
Step 3: Synthesis of Carisoprodol
-
To the solution containing the intermediate from Step 2, add a source of the second carbamate group, such as urea with a catalyst or sodium cyanate and HCl.
-
Heat the reaction mixture under controlled conditions until the formation of Carisoprodol is complete.
-
Cool the reaction mixture and wash with water and a sodium bicarbonate solution to neutralize any acid.
-
The organic phase is then cooled to induce crystallization of the crude Carisoprodol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol-water).
-
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
Caption: Troubleshooting workflow for managing impurities in Carisoprodol synthesis.
Synthetic Pathway and Side Reactions of Carisoprodol
Caption: Overview of Carisoprodol synthesis and common side reactions.
References
- 1. cdn.who.int [cdn.who.int]
- 2. cdn.who.int [cdn.who.int]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. Carisoprodol Impurity C | molsyns.com [molsyns.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. veeprho.com [veeprho.com]
- 8. Method Development and Validation of Carisoprodol and its Impurities by Ultra Violet-High Performance Liquid Chromatography [article.sapub.org]
- 9. Carisoprodol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Increasing the shelf-life of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
Welcome to the technical support center for 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the shelf-life and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are anticipated to be hydrolysis of the carbamate ester linkage and oxidation of the primary hydroxymethyl group. Carbamate esters are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, breaking the ester bond to form an alcohol, an amine, and carbon dioxide.[1][2][3][4] The hydroxymethyl group is a primary alcohol and can be oxidized to an aldehyde and further to a carboxylic acid.
Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?
A2: To maximize shelf-life, the compound should be protected from moisture, oxygen, light, and incompatible materials. A material safety data sheet suggests that the compound is stable under recommended storage conditions and to avoid moisture.[5] Incompatible materials listed include acids, acid chlorides, acid anhydrides, and oxidizing agents.[5] For general guidance, refer to the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or frozen | Reduces the rate of chemical degradation.[6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidative degradation.[7] |
| Light | Amber vial / darkness | Prevents photolytic degradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the carbamate ester.[5] |
Q3: How can I monitor the stability of my compound over time?
A3: High-Performance Liquid Chromatography (HPLC) is a recommended method for monitoring the stability of carbamates.[8][9][10] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of purity over time. Typically, a reverse-phase C18 or C8 column is used with a UV or fluorescence detector.[8][10] For detailed methodology, refer to the experimental protocols section.
Q4: Are there any recommended stabilizers or excipients to improve the shelf-life of formulations?
A4: Yes, the use of antioxidants can help prevent oxidative degradation of the hydroxymethyl group. Buffering agents can maintain a neutral pH to prevent acid- or base-catalyzed hydrolysis of the carbamate.
| Stabilizer Type | Examples | Recommended Concentration (w/w) |
| Antioxidants | Butylated hydroxytoluene (BHT), Ascorbic acid | 0.01% - 0.1% |
| Buffering Agents | Phosphate buffers, Citrate buffers | To maintain pH 6.5 - 7.5 |
Troubleshooting Guide
Issue 1: Rapid degradation of the compound in an aqueous solution.
-
Possible Cause: The pH of the solution may be too acidic or basic, accelerating the hydrolysis of the carbamate ester.[4]
-
Solution: Ensure the solution is buffered to a neutral pH range (6.5-7.5). Use a suitable buffer system, such as a phosphate buffer, and verify the pH before adding the compound.
Issue 2: Appearance of unknown peaks in my chromatogram during stability testing.
-
Possible Cause: These peaks may correspond to oxidative degradation products. The hydroxymethyl group is susceptible to oxidation.[11]
-
Solution: To minimize oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[7] Consider adding an antioxidant, such as BHT or ascorbic acid, to the formulation. Store samples protected from light in amber vials.
Issue 3: Physical changes in the solid compound (e.g., discoloration, clumping).
-
Possible Cause: These changes often indicate exposure to moisture and/or light.[5]
-
Solution: Always store the solid compound in a tightly sealed container in a desiccator to protect it from moisture.[5] Storing the container in the dark will prevent photolytic degradation.
Experimental Protocols
Protocol 1: Preparation of a Buffered Formulation
-
Prepare a 50 mM phosphate buffer solution.
-
Adjust the pH of the buffer to 7.0 using 1 M NaOH or 1 M HCl.
-
If required, add an antioxidant such as ascorbic acid to a final concentration of 0.05% (w/v) and dissolve completely.
-
Dissolve the this compound in the buffered solution to the desired final concentration.
-
Filter the final solution through a 0.22 µm syringe filter into a sterile, amber glass vial.
-
Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Store at the recommended temperature (e.g., 4°C).
Protocol 2: HPLC Method for Purity and Degradation Product Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare samples by diluting them to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject the sample and run the gradient program.
-
Identify the peak for the parent compound based on its retention time, determined by running a standard.
-
Monitor for the appearance of new peaks or a decrease in the area of the parent peak over time, which would indicate degradation.
-
Visualizations
Caption: Primary degradation pathways for the compound.
Caption: Workflow for conducting a stability study.
Caption: Troubleshooting logic for rapid degradation.
References
- 1. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 7. westairgases.com [westairgases.com]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 10. s4science.at [s4science.at]
- 11. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate vs. other Carisoprodol precursors
This guide provides a detailed comparison of common precursors and synthetic routes for the production of Carisoprodol, a centrally acting skeletal muscle relaxant. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview of the performance, efficiency, and reaction conditions associated with different synthetic pathways. The primary active metabolite of Carisoprodol is meprobamate, which exerts its effects by acting on GABA-A receptors in the central nervous system.
Comparative Performance of Carisoprodol Precursors
The synthesis of Carisoprodol typically originates from 2-methyl-2-propyl-1,3-propanediol. The key difference in synthetic strategies lies in the method used to introduce the carbamate functional groups. Below is a comparison of two common pathways: the Isocyanate Pathway and the Chloroformate Pathway.
| Parameter | Isocyanate Pathway | Chloroformate Pathway |
| Primary Precursors | 2-Methyl-2-propyl-1,3-propanediol, Isopropyl Isocyanate | 2-Methyl-2-propyl-1,3-propanediol, Phosgene (or equivalent), Isopropylamine |
| Key Intermediates | Di-isocyanate Adduct | Bis-chloroformate |
| Reported Yield | 70-85% | 60-75% |
| Reaction Conditions | Typically requires a catalyst (e.g., dibutyltin dilaurate), anhydrous conditions, and is conducted at moderate temperatures (50-70°C). | Often involves cryogenic conditions for the phosgenation step, followed by reaction with isopropylamine. Requires careful handling of highly toxic phosgene. |
| Purity of Final Product | Generally high, with potential for side products from isocyanate dimerization or trimerization. | Can be high, but risks contamination with byproducts from the reaction of phosgene with water or other nucleophiles. |
| Safety & Handling | Isopropyl isocyanate is toxic and a lachrymator, requiring handling in a well-ventilated fume hood. | Phosgene is extremely toxic and requires specialized equipment and handling procedures. Triphosgene is a safer alternative but still requires caution. |
Experimental Methodologies
1. Isocyanate Pathway for Carisoprodol Synthesis
This method involves the direct reaction of 2-methyl-2-propyl-1,3-propanediol with isopropyl isocyanate in the presence of a catalyst.
-
Materials: 2-methyl-2-propyl-1,3-propanediol, isopropyl isocyanate, dibutyltin dilaurate (catalyst), and an anhydrous solvent such as toluene.
-
Procedure:
-
A solution of 2-methyl-2-propyl-1,3-propanediol in anhydrous toluene is prepared in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
A catalytic amount of dibutyltin dilaurate is added to the solution.
-
Isopropyl isocyanate (2.2 equivalents) is added dropwise to the stirred solution at a controlled temperature, typically around 50°C.
-
The reaction mixture is then heated to 60-70°C and maintained for several hours until the reaction is complete, as monitored by techniques like TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, and the product is crystallized, filtered, and washed with a cold solvent to yield Carisoprodol.
-
2. Chloroformate Pathway for Carisoprodol Synthesis
This two-step process first involves the formation of a bis-chloroformate intermediate, which then reacts with isopropylamine.
-
Materials: 2-methyl-2-propyl-1,3-propanediol, phosgene (or a safer equivalent like triphosgene), a tertiary amine base (e.g., triethylamine), isopropylamine, and an inert solvent like dichloromethane.
-
Procedure:
-
Step 1: Formation of the Bis-chloroformate: 2-methyl-2-propyl-1,3-propanediol is dissolved in cold dichloromethane with triethylamine. A solution of phosgene in toluene (or triphosgene in dichloromethane) is added slowly while maintaining a low temperature (e.g., 0-5°C). The reaction is stirred for several hours.
-
Step 2: Reaction with Isopropylamine: In a separate vessel, a solution of isopropylamine (at least 2 equivalents) in dichloromethane is prepared. The cold bis-chloroformate solution from Step 1 is added dropwise to the isopropylamine solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
The mixture is then washed with water and dilute acid to remove unreacted starting materials and byproducts. The organic layer is dried, and the solvent is evaporated to yield crude Carisoprodol, which is then purified by recrystallization.
-
Visualizations: Synthetic Pathways and Mechanism of Action
The following diagrams illustrate the compared synthetic workflows and the biological pathway associated with Carisoprodol's mechanism of action.
Caption: Comparative workflows for Carisoprodol synthesis.
Caption: Signaling pathway for Carisoprodol's therapeutic effect.
Comparative analysis of carbamate synthesis methods
A Comparative Analysis of Carbamate Synthesis Methods for Researchers, Scientists, and Drug Development Professionals
The carbamate functional group is a vital structural motif in a wide array of pharmaceuticals, agrochemicals, and materials. Its synthesis is a cornerstone of modern organic chemistry, with various methods developed over the years, each presenting a unique set of advantages and disadvantages. This guide provides a comparative analysis of four principal methods for carbamate synthesis: the use of phosgene and its surrogates, isocyanate-based synthesis, direct synthesis from carbon dioxide, and oxidative carbonylation. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable synthetic strategy for their specific needs.
Comparative Data of Carbamate Synthesis Methods
The selection of a synthetic route for carbamate formation is a critical decision that influences yield, purity, scalability, and functional group compatibility. The following table summarizes quantitative data for the four key methods, offering a direct comparison to aid in this decision-making process.
| Method | Typical Substrates | Reagents & Conditions | Typical Yield (%) | Typical Reaction Time | Advantages | Disadvantages |
| Phosgene/Triphosgene | Alcohols, Aminos | Phosgene or Triphosgene, Base (e.g., Pyridine, Triethylamine), Inert Solvent (e.g., Toluene, CH₂Cl₂), 0 °C to RT | 85-98 | 1-4 hours | High reactivity, broad substrate scope, well-established. | Extreme toxicity of phosgene, requires specialized handling, corrosive byproducts (HCl).[1] |
| Isocyanate-Based | Alcohols, Phenols | Isocyanate, optional catalyst (e.g., Dibutyltin dilaurate - DBTDL, 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU), Organic Solvent (e.g., Toluene, THF), RT to 80 °C | > 90 | 1-24 hours | High yields, often proceeds without a catalyst, commercially important for large-scale synthesis.[2][3] | Isocyanates can be toxic and moisture-sensitive, limiting substrate scope for complex molecules.[2][4] |
| From Carbon Dioxide | Amines, Alkyl Halides | CO₂, Amine, Alkyl Halide, Base (e.g., DBU, Cs₂CO₃), Solvent (e.g., Acetonitrile, DMF), 70 °C, 3 bar | 45-92 | 50 minutes (continuous flow) - 24 hours (batch) | Utilizes an abundant, non-toxic C1 source, environmentally benign.[4][5] | Often requires elevated pressures and temperatures, may require a catalyst for high efficiency.[4][5] |
| Oxidative Carbonylation | Amines, Alcohols | CO, Oxidant (e.g., O₂, Oxone), Catalyst (e.g., Pd, Rh complexes), Solvent (e.g., Toluene), 100 °C | 70-95 | 16 hours | Avoids the use of toxic phosgene and isocyanates, direct conversion of simple starting materials.[6] | Often requires high pressures of CO and transition metal catalysts, which can be expensive and require removal from the final product.[6] |
Experimental Protocols
Detailed methodologies for the key carbamate synthesis methods are provided below. These protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Carbamate Synthesis using a Phosgene Surrogate (Triphosgene)
This method involves the reaction of an alcohol with triphosgene to form a chloroformate, which then reacts with an amine to yield the carbamate.
Materials:
-
Alcohol (1.0 eq)
-
Triphosgene (0.4 eq)
-
Pyridine (1.1 eq for alcohol, 1.1 eq for amine)
-
Amine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the cooled alcohol solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve the amine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Isocyanate-Based Carbamate Synthesis
This protocol describes the synthesis of a carbamate from an alcohol and an isocyanate, using a catalyst for less reactive substrates.
Materials:
-
Alcohol (1.0 eq)
-
Isocyanate (1.05 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq, optional)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the alcohol (1.0 eq) and DBU (0.1 eq, if needed) in anhydrous THF under an inert atmosphere, add the isocyanate (1.05 eq) dropwise at room temperature.[2]
-
Stir the reaction mixture at room temperature. For primary alcohols, the reaction is often complete within 1-4 hours. For secondary or tertiary alcohols, the reaction may require 8-24 hours.[2]
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x VTHF).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by crystallization or column chromatography.
Protocol 3: Carbamate Synthesis from Carbon Dioxide
This procedure outlines the synthesis of carbamates from an amine, an alkyl halide, and carbon dioxide in a continuous-flow setup.[5]
Materials:
-
Amine (1.0 eq)
-
Alkyl bromide (2.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)
-
Acetonitrile (MeCN)
-
Carbon Dioxide (gas)
Procedure:
-
Set up a continuous-flow reactor system (e.g., Vapourtec E-series) with a 10 mL coil reactor.
-
Prepare a solution of the amine (1.0 eq), alkyl bromide (2.0 eq), and DBU (2.0 eq) in acetonitrile.
-
Heat the reactor to 70 °C and set the back-pressure regulator to 3 bar.
-
Pump the reactant solution through the reactor at a flow rate of 250 μL/min.
-
Introduce carbon dioxide gas into the system at a flow rate of 6.0 mL/min.[5]
-
Collect the output from the reactor for 50 minutes.
-
The product is typically obtained in high purity after solvent evaporation, but can be further purified by column chromatography if necessary.
Protocol 4: Oxidative Carbonylation for Carbamate Synthesis
This protocol describes a rhodium-catalyzed oxidative carbonylation of an amine and an alcohol.[6]
Materials:
-
Amine (1.0 mmol)
-
Alcohol (5.0 mmol)
-
[Rh(μ-Cl)(COD)]₂ (0.01 mmol)
-
Oxone (2.0 mmol)
-
Toluene (5 mL)
-
Carbon Monoxide (CO) balloon
Procedure:
-
In a Schlenk tube, combine the amine (1.0 mmol), alcohol (5.0 mmol), [Rh(μ-Cl)(COD)]₂ (0.01 mmol), and Oxone (2.0 mmol).
-
Evacuate and backfill the tube with carbon monoxide (1 atm, balloon).
-
Add toluene (5 mL) and stir the mixture at 100 °C for 16 hours.[6]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carbamate.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows and logical relationships of the described carbamate synthesis methods.
Caption: Phosgene-based carbamate synthesis workflow.
Caption: Isocyanate-based carbamate synthesis workflow.
Caption: Carbamate synthesis from carbon dioxide workflow.
Caption: Oxidative carbonylation for carbamate synthesis.
References
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. zaguan.unizar.es [zaguan.unizar.es]
Navigating the Analytical Maze: A Comparative Guide to Validating Methods for 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies applicable to the quantification of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, an intermediate in the synthesis of Carisoprodol.[1][2] By presenting supporting experimental data from analogous carbamate compounds, this document serves as a practical framework for developing and validating a fit-for-purpose analytical method.
The accurate determination of this compound is critical for ensuring the quality and purity of starting materials and intermediates in the pharmaceutical manufacturing process. The validation of the analytical procedure demonstrates that it is suitable for its intended purpose.[3] International Council for Harmonisation (ICH) guidelines provide a framework for performing such validations, outlining the necessary tests and performance characteristics to be evaluated.[3][4][5]
Performance Comparison of Analytical Methods for Carbamate Analysis
The selection of an appropriate analytical technique for this compound depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Carbamates, as a class of compounds, are often thermally labile, making High-Performance Liquid Chromatography (HPLC) a frequently preferred method over Gas Chromatography (GC).[6][7]
Below is a summary of typical performance characteristics for common analytical methods used for carbamate analysis. While specific data for this compound is not publicly available, these values, derived from the analysis of similar carbamate compounds, provide a solid benchmark for method development and validation.
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Common Matrices |
| HPLC-UV | >0.99 | 0.01 - 0.5 µg/mL | 0.03 - 1.5 µg/mL | 98 - 102% | < 2% | Bulk drug, Pharmaceutical formulations |
| HPLC-FLD (with derivatization) | >0.99 | Comparable to GC-MS | Comparable to GC-MS | 95 - 105% | < 5% | Environmental samples, Biological matrices |
| GC-MS | >0.99 | 0.4 - 2.8 µg/kg[8] | 1.2 - 9.2 µg/kg[8] | 87 - 104.4%[8] | 1.7 - 8.49%[8] | Alcoholic beverages, Fermented foods[8] |
| LC-MS/MS | >0.99 | 0.05 - 0.63 µg/L | 0.20 - 5.0 µg/kg | 70.9 - 119% | 1.0 - 11% | Alcoholic beverages, Food, Biological matrices[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of an analytical method. The following are generalized protocols for HPLC-based techniques, which can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a robust and widely used technique for the quantification of compounds with a UV chromophore.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
2. Instrumental Analysis:
-
Liquid Chromatograph (LC): A system equipped with a pump, autosampler, and UV detector.
-
Column: A C18 reversed-phase column is a common starting point.[7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.8 - 1.5 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte to find the wavelength of maximum absorbance.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method offers enhanced sensitivity and selectivity but requires derivatization to introduce a fluorescent tag to the carbamate.[9]
1. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using an appropriate solvent.
-
Concentrate the extract if necessary.
-
Derivatize the extract with a fluorescent labeling agent, such as o-phthalaldehyde (OPA), in the presence of a thiol (e.g., 2-mercaptoethanol) and a strong base to form a highly fluorescent derivative.[9]
2. Instrumental Analysis:
-
Liquid Chromatograph (LC): Similar to the HPLC-UV system, but with a fluorescence detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent.
-
Fluorescence Detector:
Visualizing the Validation Workflow and Method Selection
The following diagrams, created using the DOT language, illustrate key processes in the validation of an analytical method for this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 25462-17-3 [chemicalbook.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
Immunoassay Cross-Reactivity of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Structural Relationships
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate shares a core structure with Carisoprodol and meprobamate. Carisoprodol is a dicarbamate, while the target compound is a monocarbamate, and meprobamate is the metabolite formed by the N-dealkylation of Carisoprodol. This structural overlap is the primary reason to anticipate cross-reactivity in immunoassays designed to detect Carisoprodol or meprobamate.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of Carisoprodol in immunoassays designed to detect its metabolite, meprobamate. This data serves as a surrogate to estimate the potential cross-reactivity of this compound, which would likely be significant in these assays due to structural similarities.
| Immunoassay Kit | Target Analyte | Cross-Reactant | Concentration Tested (ng/mL) | Cross-Reactivity (%) | Reference |
| LZI Carisoprodol Metabolite Enzyme Immunoassay | Meprobamate | Carisoprodol | 110 | 90.9% | [2] |
| Immunalysis Carisoprodol Metabolite / Meprobamate Urine HEIA | Meprobamate | Carisoprodol | 100 | 280% | [3] |
| ARK Carisoprodol Metabolite (Meprobamate) Assay | Meprobamate | Carisoprodol | 100 | 100% | [4] |
Note: The cross-reactivity of this compound in these assays has not been experimentally determined in the reviewed literature. The data presented for Carisoprodol is for comparative purposes, and it is highly probable that the target compound would also show significant cross-reactivity.
Experimental Protocols
The data presented is derived from homogeneous enzyme immunoassays (HEIA), a common method for screening drugs of abuse in urine. The general principle of these assays is outlined below.
Homogeneous Enzyme Immunoassay (HEIA) Principle
This is a competitive immunoassay format. The assay components include:
-
Antibody: Specific to the target analyte (e.g., meprobamate).
-
Enzyme-labeled drug conjugate: The target drug (or a derivative) covalently linked to an active enzyme (e.g., glucose-6-phosphate dehydrogenase, G6PDH).
-
Sample: The specimen being tested (e.g., urine), which may contain the free drug.
The workflow is as follows:
-
Competition: The antibody is mixed with the urine sample and the enzyme-labeled drug conjugate. The free drug in the sample and the enzyme-labeled drug conjugate compete for binding to the limited number of antibody binding sites.
-
Enzyme Activity Modulation: When the enzyme-labeled drug conjugate binds to the antibody, the enzyme's activity is inhibited.
-
Signal Generation: The enzyme's substrate (e.g., glucose-6-phosphate) and cofactor (e.g., NAD+) are added. The active (unbound) enzyme converts the substrate, leading to a measurable signal (e.g., conversion of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm).
-
Result Interpretation: The amount of signal generated is directly proportional to the concentration of free drug in the sample. A higher concentration of free drug in the sample results in less binding of the enzyme-labeled drug to the antibody, leading to higher enzyme activity and a stronger signal.
Conclusion
While direct experimental data on the immunoassay cross-reactivity of this compound is currently lacking, its structural identity as a monocarbamate precursor to Carisoprodol strongly suggests a high likelihood of significant cross-reactivity in immunoassays targeting Carisoprodol and its primary metabolite, meprobamate. The provided data on Carisoprodol cross-reactivity in meprobamate assays serves as a valuable reference point for researchers. It is recommended that any screening immunoassay results presumptive for meprobamate or Carisoprodol be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), especially if the presence of this compound is suspected.
References
Comparing the efficacy of different purification columns for carbamates
For scientists and professionals in drug development and environmental analysis, the accurate detection and quantification of carbamates are paramount. These compounds, widely used as pesticides and pharmaceuticals, are often present in complex matrices at low concentrations. Effective sample purification is a critical step to ensure reliable analytical results. This guide provides a detailed comparison of different purification columns for carbamates, focusing on both analytical chromatography columns and solid-phase extraction (SPE) cartridges. Performance data from various studies are summarized, and detailed experimental protocols are provided to aid in method development and selection.
Analytical Column Comparison: C18 vs. Carbamate-Specific Columns
The final analytical separation of carbamates is typically performed using High-Performance Liquid Chromatography (HPLC). While traditional reversed-phase C18 columns can be used, specialized columns designed for carbamate analysis offer significant advantages in terms of speed and resolution.
| Column Type | Key Advantages | Typical Analysis Time | Detection Methods | Reference |
| Ultra Carbamate Column | Developed specifically for carbamates, allows for much faster analysis times compared to C18. | < 5 minutes (8 minutes total cycle time) for commonly monitored carbamates.[1] | LC-MS/MS, LC-UV (220 nm)[1] | Separation Science |
| Acclaim® Carbamate Columns | Designed for baseline separation of carbamates specified in U.S. EPA Method 531.2. High efficiency and low column bleed. | ~20 minutes for 12 carbamates (3.0 x 150 mm column).[2] | Post-column derivatization with fluorescence detection, LC-MS.[2] | Thermo Fisher Scientific |
| Traditional C18 Columns | Widely available and versatile for various applications. | > 20 minutes for methods like EPA Method 531.[1] | LC-MS, LC-UV, Post-column derivatization.[1][3] | Multiple Sources |
Carbamate pesticides are thermally unstable, making liquid chromatography the preferred method over gas chromatography.[1] Specialized columns like the Ultra Carbamate and Acclaim Carbamate are engineered to provide unique selectivity for this class of compounds, enabling faster and more efficient separations than general-purpose C18 columns.[1][2] Pickering Laboratories also offers columns guaranteed to meet the separation requirements of official methods such as EPA 531.1, EPA 531.2, and AOAC 985.23.[4]
Solid-Phase Extraction (SPE) Column Comparison for Sample Preparation
Solid-phase extraction is a crucial step for cleaning up and concentrating carbamates from diverse and often complex sample matrices prior to chromatographic analysis. The choice of SPE sorbent is critical for achieving high recovery and purity. Various sorbent materials are available, each with different retention mechanisms.
Common SPE Sorbent Types for Carbamate Purification:
-
Reversed-Phase (e.g., C18, Polymeric): Retains hydrophobic compounds from a polar matrix. C18 is a widely used sorbent for carbamate extraction.[3][5] Polymeric sorbents like styrene-divinylbenzene are also effective for concentrating hydrophobic substances.[6]
-
Normal-Phase (e.g., Silica, Florisil, Alumina): Used to remove polar interferences from non-polar samples.[7]
-
Ion-Exchange (e.g., PSA, SAX, SCX): Retains analytes based on their charge. Primary and Secondary Amine (PSA) sorbents are commonly used in the QuEChERS method for pesticide analysis, which includes carbamates.
-
Mixed-Mode: Combines reversed-phase and ion-exchange functionalities for selective extraction.
-
Novel Sorbents: Researchers have explored various new materials for carbamate extraction, including porous organic polymers, banana peel-derived hierarchical porous carbon, and magnetic metal-organic frameworks, often reporting high recovery rates.[8][9][10]
Performance Data of Different SPE Columns for Carbamates
The following tables summarize recovery data for various carbamates using different SPE columns as reported in several studies. It is important to note that experimental conditions such as the sample matrix, sample volume, and elution solvent vary between studies, which can influence recovery rates.
Table 1: Recovery of Carbamates using a Porous Organic Polymer SPE Column
| Carbamate | Matrix | Recovery (%) |
| Metolcarb | Milk, White Wine, Juice | 82.0 - 110.0 |
| Carbaryl | Milk, White Wine, Juice | 82.0 - 110.0 |
| Isoprocarb | Milk, White Wine, Juice | 82.0 - 110.0 |
| Bassa | Milk, White Wine, Juice | 82.0 - 110.0 |
| Diethofencarb | Milk, White Wine, Juice | 82.0 - 110.0 |
| Data from: PubMed.[8] |
Table 2: Recovery of Carbamates using Presep®-C Agri (Styrene Divinylbenzene-Methacrylate) SPE Column
| Carbamate | Matrix | Recovery (%) |
| Methomyl | Water | 50.8 (85.2) |
| Carbofuran | Water | 103.1 |
| Thiodicarb | Water | Not specified |
| Asulam | Water | 99.6 |
| Bentazone | Water | 99.3 |
| Value in parentheses may represent corrected or alternative measurement.[6] | ||
| Data from: FUJIFILM Wako Pure Chemical Corporation.[6] |
Table 3: Recovery of Carbamates using Magnetic Metal-Organic Frameworks (MSPE)
| Carbamate | Matrix | Recovery (%) |
| Bendiocarb | Fruits and Vegetables | 71.5 - 122.8 |
| Carbosulfan | Fruits and Vegetables | 71.5 - 122.8 |
| Carbofuran | Fruits and Vegetables | 71.5 - 122.8 |
| Carbaryl | Fruits and Vegetables | 71.5 - 122.8 |
| Propoxur | Fruits and Vegetables | 71.5 - 122.8 |
| Isoprocarb | Fruits and Vegetables | 71.5 - 122.8 |
| Promecarb | Fruits and Vegetables | 71.5 - 122.8 |
| Data from: ACS Omega.[10] |
Table 4: Recovery of Carbamates using a C18 SPE Column
| Carbamate | Matrix | Recovery (%) |
| Carbofuran | Soil | 80.53 |
| Carbaryl | Soil | 82.06 |
| Data from: ResearchGate.[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful purification. Below are representative procedures for solid-phase extraction of carbamates as described in the cited literature.
Protocol 1: SPE using a Porous Organic Polymer for Milk, White Wine, and Juice Samples
This method was established for the extraction of five carbamate pesticides (metolcarb, carbaryl, isoprocarb, bassa, and diethofencarb).[8]
-
Column Conditioning: Precondition the SPE cartridge containing the porous organic polymer. The specific conditioning solvents and volumes should be optimized but typically involve methanol followed by deionized water.
-
Sample Loading: Optimize the sample volume, loading rate, and pH of the sample solution. Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences. This step is crucial for achieving a clean extract.
-
Elution: Elute the retained carbamates with a suitable organic solvent. The choice and volume of the elution solvent need to be optimized for maximum recovery.
-
Analysis: The eluate is then analyzed by HPLC-Diode Array Detection.[8]
Protocol 2: SPE using Presep®-C Agri for Water Samples
This protocol is an example for the analysis of various pesticides, including carbamates, in water.[6]
-
Column Conditioning:
-
Pass 10 mL of acetonitrile (CH3CN) through the column.
-
Pass 10 mL of methanol (CH3OH) through the column.
-
Pass 10 mL of water (H2O) through the column.
-
-
Sample Preparation: To 500 mL of the water sample, add 10 mL of 0.2 mol/L EDTA·2Na and adjust the pH to 3.5 with diluted nitric acid.
-
Sample Loading: Pass the 500 mL prepared sample through the conditioned column.
-
Washing: Wash the column with 5 mL of H2O.
-
Elution: Elute the pesticides with 2 mL of CH3CN.
-
Concentration and Reconstitution: Concentrate the eluate to 0.2-0.3 mL under a stream of nitrogen (N2) and then dissolve it in 1 mL of H2O.
-
Analysis: Inject 10 µL of the final solution into the HPLC system for analysis.[6]
Protocol 3: Magnetic Solid-Phase Extraction (MSPE) using Magnetic MOFs
This novel approach uses magnetic metal-organic frameworks for the extraction of seven carbamates from fruits and vegetables.[10]
-
Adsorption: Disperse the magnetic sorbent in the sample solution. The optimal adsorption time was found to be 45 seconds.[10]
-
Magnetic Separation: Use a magnet to separate the sorbent with the adsorbed carbamates from the sample matrix.
-
Desorption: Elute the carbamates from the sorbent using an appropriate desorption solvent (e.g., acetone, ethyl acetate, methanol, ethanol, or acetonitrile). The choice of solvent is critical for quantitative elution.[10]
-
Analysis: The resulting solution is analyzed by HPLC.[10]
Visualizing Workflows
To better understand the experimental processes, the following diagrams illustrate the typical workflows for carbamate purification and analysis.
Caption: General workflow for carbamate purification using Solid-Phase Extraction (SPE).
References
- 1. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. SPE Column for Pesticides Analysis | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. PuriTest NH2 Solid Phase Extraction Column SPE Cartridge 500mg/3mL [mzfoodtest.com]
- 8. Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Inter-Laboratory Validation of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate Analysis
For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical compounds is paramount. This guide provides an objective comparison of common analytical methods for the quantification of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, a key intermediate in the synthesis of Carisoprodol. While specific inter-laboratory validation data for this exact compound is not publicly available, this guide presents a comparative analysis based on established methodologies for structurally similar carbamate compounds. The performance data herein is synthesized from various studies on carbamate analysis to provide a representative comparison.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound will depend on the specific requirements of the study, including desired sensitivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) for the analysis of carbamates.
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC-UV | >0.99 | 0.005–0.090 μg/L[1] | 0.015–0.300 μg/L[1] | 71.5–122.8%[1] | <10%[1] |
| LC-MS/MS | >0.996[2] | 0.2–2.0 μg/kg[3] | 0.5–5.0 μg/kg[3] | 88.1–118.4%[3] | <10%[3] |
| GC-MS | >0.99 | 0.025 mg/kg[4] | 0.05 mg/kg[4] | 75-98%[4] | 9.2-14.8%[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative experimental protocols for the analysis of carbamates using HPLC-UV, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of carbamates.
-
Sample Preparation:
-
Accurately weigh a 1 g sample into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 220 nm.[5]
-
-
Quantification:
-
A calibration curve is generated using a series of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level analysis.
-
Sample Preparation:
-
Follow the sample preparation steps outlined for HPLC-UV.
-
The final extract may require further dilution depending on the expected concentration of the analyte.
-
-
Instrumentation:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions.
-
-
Quantification:
-
Quantification is achieved using an internal standard and a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
-
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For many carbamates, derivatization is required to improve thermal stability and chromatographic performance.
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent.
-
Concentrate the extract to a small volume.
-
Derivatize the analyte by adding a derivatizing agent (e.g., a silylating agent like BSTFA) and heating the mixture.
-
-
Instrumentation:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A mass spectrometer detector.
-
Column: A capillary column suitable for the analysis of the derivatized carbamate (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Ionization Mode: Electron Ionization (EI).
-
-
Quantification:
-
Quantification is performed using selected ion monitoring (SIM) mode, and a calibration curve is prepared from the analysis of derivatized standards.
-
Mandatory Visualization
Inter-Laboratory Validation Workflow
The following diagram illustrates the logical workflow of a typical inter-laboratory validation study, from the initial planning stages to the final report.
Caption: Workflow of an inter-laboratory validation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hanh V. T., Duong N. V., 2023. Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci.Pol. Technol. Aliment. 22 (4), 385-394 [food.actapol.net]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
Biological activity comparison between 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate and Carisoprodol
An Examination of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate and the Pharmacologically Active Carisoprodol
This guide provides a detailed comparison of the biological activities of Carisoprodol, a well-established centrally acting muscle relaxant, and its chemical precursor, this compound. It is important to note that while Carisoprodol has a well-documented pharmacological profile, this compound is primarily recognized as an intermediate in the synthesis of Carisoprodol, and there is a lack of available scientific literature detailing its independent biological activity.[1] Therefore, this guide will provide a comprehensive overview of the biological effects of Carisoprodol, which will serve as a reference point against the current absence of data for its synthetic precursor.
Overview of Compounds
Carisoprodol , sold under brand names like Soma, is a medication used to relieve discomfort associated with acute, painful musculoskeletal conditions.[2][3] It is structurally and pharmacologically related to meprobamate, a Schedule IV substance.[4]
This compound is identified as an intermediate in the chemical synthesis of Carisoprodol.[1] There is no readily available scientific data on its pharmacological effects in biological systems.
Mechanism of Action
Carisoprodol's primary mechanism of action is as a central nervous system (CNS) depressant, which results in sedation and skeletal muscle relaxation.[5] It does not directly relax skeletal muscles but is thought to act by interrupting neuronal communication within the reticular formation and spinal cord.[6] A significant portion of Carisoprodol's effects are attributed to its metabolism into meprobamate , an active metabolite with known anxiolytic and sedative properties.[2][7][8] Carisoprodol is believed to exert its effects by binding to GABA-A receptors, enhancing their inhibitory function.[6]
The metabolic conversion of Carisoprodol to meprobamate is a key aspect of its pharmacological profile. This pathway is primarily mediated by the cytochrome P450 enzyme CYP2C19.[2][8]
Pharmacokinetic Properties
The onset of action for Carisoprodol is rapid, typically within 30 minutes, and its effects last for four to six hours.[4][9] It is metabolized in the liver and excreted by the kidneys.[4][9]
| Parameter | Carisoprodol | Reference |
| Onset of Action | 30 minutes | [2] |
| Duration of Action | 4-6 hours | [4][9] |
| Metabolism | Hepatic (primarily via CYP2C19) | [2][8] |
| Active Metabolite | Meprobamate | [2] |
| Elimination Half-Life | Carisoprodol: ~2 hours | [7] |
| Meprobamate: ~10 hours | [7] | |
| Excretion | Renal | [4][9] |
Biological Activities
The primary biological activities of Carisoprodol are muscle relaxation, sedation, and anxiolysis. These effects are a consequence of its action on the central nervous system.
| Biological Activity | Effect of Carisoprodol | Reference |
| Muscle Relaxation | Centrally mediated skeletal muscle relaxation | [4][5] |
| Sedation | Causes drowsiness and somnolence | [4] |
| Anxiolysis | Reduces anxiety, largely attributed to the meprobamate metabolite | [2][7] |
Experimental Protocols
The following are generalized methodologies for assessing the biological activities of centrally acting muscle relaxants like Carisoprodol.
In Vivo Assessment of Muscle Relaxant Activity (Rotarod Test)
This test is widely used to evaluate the motor coordination and muscle relaxant effects of drugs in rodents.
-
Apparatus: A rotating rod (rotarod) with adjustable speed.
-
Animals: Mice or rats are trained to walk on the rotating rod.
-
Procedure:
-
Animals are pre-tested to establish a baseline time they can remain on the rod at a specific speed.
-
The test compound (Carisoprodol) or a vehicle control is administered.
-
At various time points after administration, the animals are placed back on the rotarod, and the latency to fall is recorded.
-
-
Endpoint: A significant decrease in the time spent on the rod compared to the control group indicates impaired motor coordination and muscle relaxation.
In Vitro Assessment of GABA-A Receptor Modulation (Electrophysiology)
This method directly measures the effect of a compound on the function of GABA-A receptors.
-
System: Oocytes or mammalian cell lines expressing specific GABA-A receptor subunits.
-
Technique: Two-electrode voltage clamp or patch-clamp electrophysiology.
-
Procedure:
-
Cells are clamped at a specific holding potential.
-
GABA (the natural ligand) is applied to elicit an inward chloride current.
-
The test compound (Carisoprodol or its metabolites) is co-applied with GABA.
-
-
Endpoint: An enhancement of the GABA-induced current in the presence of the test compound indicates positive allosteric modulation of the GABA-A receptor.
Adverse Effects
Common side effects of Carisoprodol include drowsiness, dizziness, and headache.[2] Due to its central nervous system depressant effects, it can impair mental and physical abilities required for performing hazardous tasks. Carisoprodol also has the potential for abuse and dependence.[3]
Conclusion
Carisoprodol is a centrally acting muscle relaxant with well-characterized sedative and anxiolytic properties, largely mediated by its active metabolite, meprobamate, and its interaction with GABA-A receptors. In contrast, this compound is a chemical intermediate in the synthesis of Carisoprodol with no available data on its biological activity. Therefore, a direct comparison of their biological effects is not currently possible. The information provided on Carisoprodol serves as a comprehensive reference for its pharmacological profile. Further research would be required to determine if this compound possesses any independent biological activity.
References
- 1. This compound | 25462-17-3 [chemicalbook.com]
- 2. Carisoprodol - Wikipedia [en.wikipedia.org]
- 3. Carisoprodol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of Carisoprodol? [synapse.patsnap.com]
- 7. Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Factors affecting carisoprodol metabolism in pain patients using urinary excretion data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopsychiatry.com [biopsychiatry.com]
A Head-to-Head Battle of Columns: Optimizing Carbamate Analysis
A detailed comparison of C18 and specialty carbamate columns for the precise analysis of carbamate pesticides, providing researchers, scientists, and drug development professionals with the data and methodologies needed to select the optimal chromatographic tools.
The accurate detection and quantification of carbamate pesticides are critical in environmental monitoring, food safety, and toxicological studies. High-performance liquid chromatography (HPLC) is the cornerstone of carbamate analysis, and the choice of the analytical column is a pivotal factor in achieving reliable and efficient separations. This guide provides an objective comparison of the workhorse C18 reversed-phase columns against newer, specialty carbamate columns, supported by experimental data and detailed protocols.
Executive Summary
While traditional C18 columns are widely used and stipulated in regulatory methods like the U.S. Environmental Protection Agency (EPA) Method 531.2, specialty carbamate columns have emerged to offer significant advantages in terms of analysis speed and, in some cases, improved resolution. This guide will delve into the performance characteristics of both column types to aid in informed decision-making for your analytical needs.
Performance Comparison: C18 vs. Specialty Carbamate Columns
The selection of an HPLC column directly impacts retention time, resolution, peak shape, and overall throughput. Below is a summary of the performance of a standard C18 column as it pertains to carbamate analysis, followed by the performance data of a specialty carbamate column.
C18 Column Performance
C18 columns are a robust and versatile option for the analysis of carbamates and are compliant with established regulatory guidelines such as EPA Method 531.2.[1] These columns utilize a reversed-phase mechanism where the nonpolar C18 stationary phase interacts with the carbamate molecules, separating them based on their hydrophobicity. While effective, traditional methods using C18 columns can have longer analysis times.[2]
Table 1: General Performance Characteristics of C18 Columns for Carbamate Analysis
| Parameter | Typical Performance |
| Applicability | Broadly applicable to a wide range of carbamates. |
| Regulatory Acceptance | Compliant with U.S. EPA Method 531.2.[1] |
| Selectivity | Primarily based on the hydrophobicity of the analytes. |
| Analysis Time | Can be longer, with some traditional methods exceeding 20 minutes. |
| Resolution | Generally provides adequate separation for quantification. |
Specialty Carbamate Column Performance
Specialty carbamate columns are designed with a unique selectivity to provide rapid and high-resolution separation of carbamates. These columns are often engineered to achieve baseline separation of the carbamates listed in EPA Method 531.2 in a significantly shorter time frame. For instance, the Thermo Scientific™ Acclaim™ Carbamate column is guaranteed to produce baseline separation of the 12 carbamate compounds specified in the method.[3]
An application note for the Acclaim Carbamate column demonstrates the separation of these 12 carbamates within 20 minutes, with resolutions between all critical pairs meeting or exceeding the chromatographic requirements of the U.S. EPA 531.2 monograph method.[3]
Table 2: Performance Data for the Acclaim™ Carbamate Specialty Column
| Analyte | Retention Time (min) | Resolution (Rs) |
| Aldicarb sulfoxide | ~4.5 | ≥1.5 |
| Aldicarb sulfone | ~5.0 | ≥1.5 |
| Oxamyl | ~6.0 | ≥1.5 |
| Methomyl | ~7.0 | ≥1.5 |
| 3-Hydroxycarbofuran | ~9.0 | ≥1.5 |
| Aldicarb | ~11.0 | ≥1.5 |
| Propoxur | ~13.0 | ≥1.5 |
| Carbofuran | ~14.0 | ≥1.5 |
| Carbaryl | ~15.5 | ≥1.5 |
| 1-Naphthol | ~16.5 | ≥1.5 |
| Methiocarb | ~18.0 | ≥1.5 |
| Baygon (Propoxur) | ~13.0 | ≥1.5 |
Data is estimated from the chromatogram provided in the Thermo Fisher Scientific application note for the Acclaim™ Carbamate column. Actual retention times may vary based on specific instrument and mobile phase conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent and reliable results. Below are representative methodologies for carbamate analysis using both C18 and specialty carbamate columns.
Protocol 1: Carbamate Analysis using a Specialty Carbamate Column (Acclaim™ Carbamate)
This method is optimized for the rapid and high-resolution separation of carbamates as specified in U.S. EPA Method 531.2.[3]
-
Column: Acclaim™ Carbamate, 3µm, 3.0 x 150 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Mobile Phase C: Acetonitrile
-
Gradient: A ternary gradient is employed to achieve the separation.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: Post-column derivatization with fluorescence detection (Excitation: 340 nm, Emission: 455 nm) or LC-MS.
Protocol 2: Carbamate Analysis using a C18 Column (as per U.S. EPA Method 531.2)
This protocol outlines a standard method for carbamate analysis using a conventional C18 column.[1]
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A binary gradient of methanol and water is typically used.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 100 - 400 µL
-
Detection: Post-column derivatization with o-phthalaldehyde (OPA) and 2-mercaptoethanol, followed by fluorescence detection (Excitation: ~330 nm, Emission: ~465 nm).
Visualizing the Workflow
To better understand the process of carbamate analysis, the following diagram illustrates a typical experimental workflow from sample preparation to data analysis.
Conclusion
The choice between a C18 and a specialty carbamate column will depend on the specific requirements of the analysis. For laboratories prioritizing high throughput and rapid screening, specialty carbamate columns offer a clear advantage in reducing analysis time while maintaining excellent resolution. Conversely, traditional C18 columns remain a reliable and cost-effective option, particularly for laboratories adhering to established regulatory methods that have been validated with this column chemistry. By understanding the performance characteristics and experimental protocols associated with each column type, researchers can make an informed decision to optimize their carbamate analysis for accuracy, efficiency, and reliability.
References
Quantitative comparison of different derivatization agents for GC-MS of carbamates
A Quantitative Comparison of Silylation, Acylation, and Alkylation Agents for Enhanced Gas Chromatography-Mass Spectrometry Performance
For researchers, scientists, and professionals in drug development, the accurate quantification of carbamates is a critical analytical challenge. Due to their polarity and thermal lability, derivatization is an essential step to improve their volatility and thermal stability for successful analysis by gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of common derivatization agents, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.
Performance Comparison of Derivatization Agents
The choice of derivatization agent significantly impacts the sensitivity, precision, and overall performance of a GC-MS method for carbamate analysis. This section summarizes the quantitative performance of three major classes of derivatization agents: silylation, acylation, and alkylation agents.
| Derivatization Agent Class | Agent | Target Carbamates | Derivatization Efficiency | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reproducibility (%RSD) |
| Silylation | BSTFA | Ethyl carbamate | - | 0.30 µg/kg[1] | 5.0 µg/kg[1] | < 8.4%[1] |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Carbofuran, Carbaryl | - | 0.015 - 0.151 ng/mL[2] | - | < 18%[2] |
| Alkylation | Methylating Agent (e.g., MethElute) | 19 different carbamates | - | - | - | - |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions, matrices, and carbamates analyzed.
Experimental Workflows and Logical Relationships
The general workflow for the GC-MS analysis of carbamates following derivatization involves several key stages, from sample preparation to data acquisition and analysis. The specific conditions within each stage, particularly the derivatization step, will vary depending on the chosen agent.
Detailed Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these derivatization techniques in your own laboratory.
Silylation with BSTFA (for Ethyl Carbamate)
This protocol is adapted from a method for the quantification of ethyl carbamate in alcoholic beverages.[1]
-
Sample Preparation: Extract the ethyl carbamate from the sample matrix using a suitable solvent.
-
Derivatization:
-
To the dried extract, add a known volume of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Seal the reaction vial tightly.
-
Heat the mixture at 80°C for 30 minutes.[1]
-
Cool the vial to room temperature before GC-MS analysis.
-
-
GC-MS Conditions:
-
Injector: Split/splitless injector, typically in splitless mode for trace analysis.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50-70°C), ramp to a final temperature of around 280-300°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
Acylation with Trifluoroacetic Anhydride (TFAA) (for Carbofuran and Carbaryl)
This protocol is based on a method for the determination of carbofuran, carbaryl, and their metabolites in human blood plasma.[2]
-
Sample Preparation: Extract the carbamates from the plasma sample using a solid-phase extraction (SPE) method.[2]
-
Derivatization:
-
Evaporate the cleaned-up extract to dryness.
-
Add trifluoroacetic anhydride (TFAA) to the residue. The optimal volume should be determined experimentally.[2]
-
Incubate the reaction mixture. Optimization of temperature and time is crucial for complete derivatization.[2]
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS injection.
-
-
GC-MS/MS Conditions:
-
Injector: Temperature-programmable injector to minimize thermal degradation.
-
Column: A low-bleed capillary column suitable for MS applications.
-
Oven Program: A temperature program that effectively separates the derivatized analytes.
-
Mass Spectrometer: Tandem mass spectrometry (MS/MS) is recommended for high selectivity and low detection limits in complex matrices.[2]
-
Alkylation with a Methylating Agent (for a Broad Range of Carbamates)
This protocol utilizes flash alkylation in the GC injector for the analysis of 19 different carbamates.[3]
-
Sample Preparation:
-
Derivatization (In-Injector):
-
The derivatization occurs upon injection into the hot GC inlet.
-
The high temperature of the injector facilitates the rapid methylation of the carbamates.
-
-
GC-MS/MS Conditions:
-
Injector Temperature: Typically set to 250°C to ensure efficient flash alkylation.[3]
-
Column: A mid-polarity column, such as a BPX-50, can be used for the separation of the methylated derivatives.[3]
-
Oven Program: A gradient temperature program is used to separate the various methylated carbamates.[3]
-
Mass Spectrometer: MS/MS is employed for both sensitive detection and confirmation of the analytes.[3]
-
Logical Relationships in Derivatization Agent Selection
The choice of the most suitable derivatization agent is a critical decision that depends on several interconnected factors.
Conclusion
The selection of a derivatization agent for the GC-MS analysis of carbamates is a multi-faceted decision that requires careful consideration of the specific carbamates of interest, the sample matrix, and the desired analytical performance. Silylation with agents like BSTFA is a versatile and widely used technique. Acylation with reagents such as TFAA offers the formation of stable derivatives, which can be advantageous for robust quantification. In-injector alkylation provides a rapid and high-throughput alternative for the analysis of a broad range of carbamates.
By understanding the quantitative performance and experimental requirements of each derivatization strategy, researchers can select the most appropriate method to achieve reliable and accurate results in their carbamate analysis. The provided protocols and workflows serve as a starting point for method development and optimization in your laboratory.
References
A Researcher's Guide to Analytical Techniques for Carbamate Intermediates
For researchers, scientists, and drug development professionals, the accurate analysis of carbamate intermediates is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comparative overview of the most common analytical techniques employed for the characterization and quantification of these vital but often transient molecules.
Carbamate intermediates play a crucial role in both the synthesis and metabolic pathways of numerous pharmaceutical compounds. Their inherent instability, however, presents a significant analytical challenge. Selecting the appropriate analytical technique is paramount for obtaining reliable and accurate data to support drug discovery, development, and quality control. This guide delves into a detailed comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting quantitative performance data, detailed experimental protocols, and visual workflows to aid in methodological selection.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for carbamate intermediates is dictated by the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or stability assessment. The following table summarizes the key performance characteristics of HPLC, LC-MS/MS, and NMR spectroscopy for the analysis of carbamate intermediates.
| Parameter | HPLC-UV/FLD | LC-MS/MS | NMR Spectroscopy |
| Principle | Separation based on polarity, detection by UV absorbance or fluorescence. | Separation based on polarity, detection by mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field. |
| Primary Use | Quantification, purity analysis, stability testing. | Quantification, identification, structural confirmation. | Structural elucidation, reaction monitoring, conformational analysis. |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L (FLD)[1] | 0.0072 - 0.0578 µg/kg[2] | Milligram to microgram range[3] |
| Limit of Quantification (LOQ) | ~1 µg/L (FLD)[1] | 0.0217 - 0.1753 µg/kg[2] | Milligram to microgram range[3] |
| Linearity (r²) | >0.999[1][4] | ≥ 0.997[2] | Quantitative (qNMR) requires careful validation. |
| Accuracy (Recovery) | 85% - 97%[1] | 93 - 107%[5] | Highly accurate with proper internal standards. |
| Precision (%RSD) | < 5%[1] | 2.4 - 3.8%[5] | High precision achievable. |
| Throughput | High | High | Low to medium |
| Cost | Moderate | High | High |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the analysis of carbamate intermediates using HPLC-UV/FLD, LC-MS/MS, and NMR spectroscopy.
HPLC-UV/FLD Method for Carbamate Quantification
This method is based on the principle of separating carbamates on a reversed-phase column followed by detection. For N-methylcarbamates, post-column derivatization with o-phthalaldehyde (OPA) and a fluorophore is often employed to enhance sensitivity and selectivity for fluorescence detection (FLD).[4][6]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
HPLC-grade acetonitrile and water.
-
Methanol.
-
For post-column derivatization: o-Phthalaldehyde (OPA), 2-mercaptoethanol, and a strong base like sodium hydroxide.[7]
Procedure:
-
Sample Preparation: Dissolve the carbamate intermediate in a suitable solvent, typically the mobile phase or a solvent compatible with it.
-
Chromatographic Conditions:
-
Detection:
-
UV Detection: Monitor at a wavelength where the carbamate has maximum absorbance, typically around 220 nm.[8]
-
Fluorescence Detection (with post-column derivatization):
-
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the carbamate intermediate in the sample.
LC-MS/MS Method for Carbamate Identification and Quantification
LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing carbamate intermediates at low concentrations and in complex matrices.
Instrumentation:
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
Reagents:
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid or ammonium formate.
Procedure:
-
Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient for plasma samples.[9] For other matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be employed.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for carbamates.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the target carbamate intermediate and an internal standard.[9]
-
-
Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
NMR Spectroscopy for Structural Elucidation of Carbamate Intermediates
NMR spectroscopy is an unparalleled tool for the unambiguous structural determination of novel carbamate intermediates.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Internal standard (e.g., Tetramethylsilane (TMS)).
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the purified carbamate intermediate in a suitable deuterated solvent in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton NMR spectrum to determine the number of different proton environments and their splitting patterns (multiplicity). This provides information about adjacent protons.
-
-
¹³C NMR Spectroscopy:
-
Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms in the molecule.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are spin-coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.
-
-
Structural Elucidation: By combining the information from all these NMR experiments, the complete chemical structure of the carbamate intermediate can be determined.[11]
Visualizing Workflows and Pathways
To further aid in understanding the application of these techniques and the context in which carbamate intermediates are studied, the following diagrams have been generated.
The diagram above illustrates a typical workflow for selecting an appropriate analytical technique for the analysis of carbamate intermediates, from defining the analytical goal to interpreting the final data.
The above diagram illustrates the pathway of base-catalyzed hydrolysis of a monosubstituted carbamate, a common degradation pathway that is important to consider during stability studies.[12]
This diagram depicts the interaction of certain carbamate compounds with the Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress. Some carbamates can inhibit the Keap1-Nrf2 interaction, leading to the activation of antioxidant genes.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Ultra-trace detection of carbamate pesticides and their metabolites in camel milk using ultra-high-performance liquid chromatography: A food safety perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s4science.at [s4science.at]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS Method for the determination of carbamathione in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis Efficiency of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate and Alternatives
This guide provides a detailed comparison of the synthesis efficiency for 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, commonly known as carisoprodol, against other prominent skeletal muscle relaxants. The comparison focuses on key performance indicators such as reaction yield, reagent safety, and overall process viability. This document is intended for researchers, scientists, and professionals in drug development seeking an objective analysis of manufacturing routes for these therapeutic agents.
Executive Summary
The synthesis of carisoprodol and its alternatives involves diverse chemical strategies, each with distinct advantages and drawbacks. Traditional methods for carisoprodol synthesis often employ hazardous reagents like phosgene, prompting the development of safer, "greener" alternatives. This guide evaluates these routes alongside the synthesis of other muscle relaxants—meprobamate, cyclobenzaprine, methocarbamol, and baclofen—to provide a comprehensive overview of efficiency in this class of pharmaceuticals.
Data Presentation: Synthesis Efficiency Comparison
The following table summarizes the quantitative data for the synthesis of carisoprodol and selected alternative muscle relaxants. Efficiency is evaluated primarily based on reported reaction yields.
| Compound | Starting Material(s) | Key Reagents/Method | Reported Yield | Key Considerations |
| Carisoprodol | 2-methyl-2-propyl-1,3-propanediol | Phosgene Route | Low (not specified, but noted as inefficient)[1] | Highly toxic reagents (phosgene), significant environmental and safety concerns.[1][2][3] |
| Carisoprodol | 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate | Urea Condensation | 77.5% - 80%[1] | Uses inexpensive and safer urea, milder reaction conditions, easier separation.[1] |
| Meprobamate | 2-methylvaleraldehyde, Formaldehyde | Phosgenation, then Ammoniation | 60% - 90% (overall) | Precursor to carisoprodol; synthesis also relies on hazardous phosgene. |
| Cyclobenzaprine | 5-Dibenzosuberenone | Grignard Reaction & Dehydration | 70% - 80%[4][5] | One-pot process available, improving efficiency and reducing waste.[5] |
| Methocarbamol | Guaifenesin | Carbamoylation with Ammonia | ~89% (from intermediate)[6] | Can be derived from a readily available starting material. |
| Baclofen | p-Chlorobenzaldehyde | Claisen Condensation & Hofmann Rearrangement | ~50% (overall)[7][8] | Inexpensive reagents, but a multi-step synthesis.[7][8] |
| Baclofen | p-Chlorobenzaldehyde | "Green" Sonication Method | >80% (overall)[9] | Utilizes greener protocols and inexpensive chemicals.[9] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
1. Synthesis of Carisoprodol via Urea Condensation (A Greener Approach)
This method avoids the use of highly toxic phosgene.
-
Step 1: Synthesis of the Intermediate. The precursor, 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, is synthesized from 5-methyl-5-propyl-1,3-dioxane-2-one through an aminolysis reaction with isopropamide.
-
Step 2: Condensation with Urea. The intermediate is subjected to a condensation reaction with urea.
-
Step 3: Isolation. The final product, carisoprodol, is isolated. The use of urea simplifies the production process as the generated ammonia is easily separated.[1]
2. Synthesis of Cyclobenzaprine via a One-Pot Grignard Reaction
This one-pot method enhances efficiency by eliminating the need to isolate intermediates.
-
Step 1: Grignard Reagent Formation. 3-dimethylaminopropyl chloride is reacted with magnesium turnings in tetrahydrofuran (THF) to form the Grignard reagent.
-
Step 2: Reaction with Ketone. A solution of 5-dibenzosuberenone in THF is added to the cooled Grignard reagent at a temperature below 10°C. The reaction is stirred for approximately 45 minutes.[5][10]
-
Step 3: Hydrolysis and Dehydration. An aqueous solution of hydrochloric acid is added, and the mixture is heated to 70-80°C for about 3 hours to facilitate dehydration.[4][10]
-
Step 4: Extraction and Precipitation. The reaction mixture is neutralized with an aqueous sodium carbonate solution and extracted with a solvent like methylene dichloride. The solvent is removed, and the resulting oil is dissolved in isopropyl alcohol. The hydrochloride salt is then precipitated by adding an IPA-HCl solution, yielding the final product.[4][10]
3. Synthesis of Baclofen via Claisen Condensation
This route utilizes readily available and inexpensive starting materials.
-
Step 1: Condensation. p-Chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base like piperidine at 0-5°C, followed by stirring at room temperature.[8]
-
Step 2: Hydrolysis and Decarboxylation. The intermediate from the first step undergoes alkaline hydrolysis and decarboxylation to form 3-(4-chlorophenyl)glutaric acid.
-
Step 3: Imide Formation. The glutaric acid is dehydrated and then treated with ammonia to form the corresponding glutarimide.
-
Step 4: Hofmann Rearrangement. The glutarimide is reacted with an alkaline solution of a halogen (e.g., bromine in sodium hydroxide solution) to yield baclofen.[7][8]
Visualizations: Workflows and Signaling Pathways
Synthesis Workflow: Carisoprodol (Urea Route)
Caption: A greener synthesis route for Carisoprodol using urea.
Signaling Pathway: Carisoprodol's Mechanism of Action
Carisoprodol and its primary metabolite, meprobamate, exert their muscle relaxant effects by modulating the GABA-A receptor in the central nervous system.[11][12]
Caption: Carisoprodol enhances GABAergic inhibition via the GABA-A receptor.
References
- 1. CN102531965A - Synthesis method for carisoprodol - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. epa.gov [epa.gov]
- 4. EP2665700B1 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]
- 5. WO2012098563A2 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]
- 6. GB2216520A - Process for the manufacture of methocarbamol - Google Patents [patents.google.com]
- 7. A facile and efficient synthesis of Baclofen [icc.journals.pnu.ac.ir]
- 8. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 9. ajchem-b.com [ajchem-b.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
